2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Descripción
Propiedades
IUPAC Name |
2-[(2-fluoroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-13-8-4-5-10(14(13)17)9-16-12-7-3-2-6-11(12)15/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBLNYHJGIYRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol chemical properties and structure
An In-Depth Technical Guide on the Synthesis, Structural Dynamics, and Applications of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Executive Summary
The compound 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is a highly versatile secondary amine ligand, classified structurally as a reduced Schiff base (or Mannich-type base). Derived from the reductive amination of o-vanillin and 2-fluoroaniline, this molecule bridges the gap between traditional rigid imine ligands and highly adaptable flexible chelators. This whitepaper explores the causality behind its structural design, provides a self-validating synthesis protocol, and details its emerging role in coordination chemistry and metallodrug development.
Structural Rationale and Electronic Tuning
In the realm of rational drug design and coordination chemistry, every functional group must serve a distinct stereoelectronic purpose. The architecture of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is engineered for optimal metal chelation and biological interaction:
-
6-Methoxyphenol Core (o-Vanillin Derivative): The phenolic hydroxyl group acts as the primary anchor for metal chelation via deprotonation to a hard oxygen donor (phenolate). The adjacent 6-methoxy group provides a secondary, weaker oxygen donor, enabling the ligand to adopt bidentate (O, N) or tridentate (O, N, O) coordination modes depending on the metal center's preferred geometry.
-
2-Fluorophenyl Moiety: The introduction of a fluorine atom at the ortho position of the aniline ring is a calculated choice. Fluorine's high electronegativity modulates the basicity of the adjacent amine nitrogen, fine-tuning its metal-binding affinity. Furthermore, the highly stable C-F bond significantly increases the overall lipophilicity of the molecule. This is a critical parameter for enhancing passive diffusion across phospholipid bilayers in biological systems, thereby improving the bioavailability of its subsequent inorganic complexes[1].
-
The Flexible Methylene Bridge (-CH₂-NH-): Traditional Schiff bases possess a rigid -CH=N- (imine) bond. By reducing this to a flexible methylene bridge, the ligand's conformational landscape is fundamentally altered. This flexibility allows the ligand to wrap around metal centers without steric clash, stabilizing lower oxidation states (e.g., Cu(I) in redox-active complexes) and facilitating induced-fit interactions with biological macromolecules like DNA[2].
Synthesis and Self-Validating Protocol
The synthesis of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol relies on a two-step reductive amination. As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen to prevent side reactions and ensure high yields.
Step 1: Imine Condensation (Schiff Base Formation)
Condensation of o-vanillin and 2-fluoroaniline yields the intermediate Schiff base, a class of compounds well-documented for their versatile coordination chemistry[3].
-
Reagents: o-Vanillin (1.0 eq), 2-Fluoroaniline (1.0 eq), Absolute Ethanol, Glacial Acetic Acid (catalytic).
-
Causality: Absolute ethanol is chosen to drive the dehydration equilibrium forward. The catalytic acetic acid protonates the carbonyl oxygen of o-vanillin, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the weakly nucleophilic 2-fluoroaniline.
-
Procedure: Dissolve the reagents in absolute ethanol. Add 2-3 drops of glacial acetic acid. Reflux the mixture at 78 °C for 4-6 hours. Upon cooling to room temperature, the bright yellow Schiff base (2-(((2-fluorophenyl)imino)methyl)-6-methoxyphenol) precipitates. Filter, wash with cold ethanol, and dry in vacuo.
Step 2: Chemoselective Reduction
-
Reagents: Schiff Base Intermediate (1.0 eq), Sodium Borohydride (NaBH₄) (2.0 eq), Dry Methanol.
-
Causality: NaBH₄ is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) because it is chemoselective for the imine bond and will not cleave the methoxy ether. The reaction is performed at 0 °C to control the exothermic release of hydrogen gas and prevent the over-reduction or decomposition of the solvent.
-
Procedure:
-
Suspend the isolated imine in dry methanol and cool to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise over 30 minutes to manage effervescence.
-
Stir the mixture at room temperature for 2 hours. The successful reduction is visually validated by the transition of the solution from bright yellow (conjugated imine) to colorless or pale yellow (interrupted conjugation).
-
Workup: Quench the reaction with distilled water to destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target secondary amine.
-
Synthesis workflow of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol via imine reduction.
Analytical Characterization & Comparative Data
To establish a self-validating system, spectroscopic analysis must be employed to confirm the transformation of the rigid imine into the flexible amine. The table below summarizes the critical diagnostic shifts.
| Analytical Technique | Schiff Base Intermediate (Imine) | Target Compound (Reduced Amine) | Diagnostic Rationale |
| FT-IR Spectroscopy | ~1620 cm⁻¹ (Sharp C=N stretch) | ~3300 cm⁻¹ (Broad N-H stretch) | Confirms the complete reduction of the azomethine double bond. |
| ¹H NMR (Bridging Carbon) | ~8.5 ppm (s, 1H, -CH=N-) | ~4.3 ppm (s, 2H, -CH₂-NH-) | Shift from a highly deshielded sp² imine proton to sp³ methylene protons. |
| ¹H NMR (Amine Proton) | Absent | ~5.1 ppm (br s, 1H, -NH-) | Appearance of an exchangeable secondary amine proton (D₂O exchangeable). |
| UV-Vis Spectroscopy | ~340 nm (Strong π → π* transition) | ~280 nm (Blue-shifted transition) | Indicates the loss of extended conjugation between the two aromatic rings. |
Metallodrug Potential and Biological Mechanisms
The true value of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol lies in its application as a chelator for transition metals. Subsequent coordination of these reduced ligands to metals like Palladium(II) and Copper(II) has been shown to significantly enhance their cytotoxic profiles against various cancer cell lines, such as MCF-7 and HT-29[2].
Unlike their rigid Schiff base precursors, the conformational flexibility of the reduced ligand allows the resulting metallodrug to intercalate more deeply into the minor groove of DNA. Furthermore, the redox-active nature of metals like Cu(II) coordinated to this ligand facilitates the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to oxidative stress and targeted apoptosis in malignant cells.
Proposed cellular mechanism of action for metallodrugs utilizing the reduced Schiff base.
References
-
Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base - SciSpace. 3
-
Palladium (II) complexes based on Schiff base ligands derived from ortho -vanillin; synthesis, characterization and cytotoxic studies - ResearchGate. 2
-
A review of Schiff base-inorganic complexes and recent advances in their biomedicinal and catalytic attributes - ResearchGate. 1
Sources
Unlocking the Pharmacological Potential of Substituted Aminomethyl Phenols: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that offer exceptional structural versatility. Among these, substituted aminomethyl phenols (often referred to as phenolic Mannich bases) stand out as a privileged class of compounds. Synthesized primarily via the multicomponent Mannich reaction, these molecules feature an ionizable phenolic hydroxyl group situated in close proximity to a basic aminomethyl moiety.
This specific spatial arrangement is not merely a structural anomaly; it is the fundamental driver of their diverse biological activities. From acting as potent antimicrobial agents to serving as highly selective ion channel inhibitors and targeted anticancer prodrugs, the aminomethyl phenol pharmacophore is a cornerstone of modern drug design. This whitepaper systematically deconstructs the biological activities, mechanistic pathways, and laboratory workflows associated with these compounds, providing a self-validating framework for researchers and drug development professionals.
Structural Dynamics & Structure-Activity Relationships (SAR)
The biological efficacy of aminomethyl phenols is dictated by the synergistic relationship between the hydroxyl (-OH) and the aminomethyl (-CH₂-NR₂) groups.
-
Hydrogen Bonding & Target Engagement: The proximity of the 1-hydroxyl and 2-aminomethyl groups allows for intramolecular hydrogen bonding, which stabilizes the molecule and influences its pKa. This dynamic is critical for binding to specific protein targets, such as ion channels 1.
-
Electronic Modulation: Substituents on the phenol ring (e.g., halogens, alkyl groups, or catechols) drastically alter the electron density. Electron-withdrawing groups can enhance antimicrobial efficacy by increasing lipophilicity and membrane penetration, while bulky alkyl groups (like the tert-butyl group in MK-447) dictate steric interactions within target binding pockets [[2]]().
Core Biological Activities & Mechanistic Pathways
Anticancer and Cytotoxic Activity (Thiol Alkylation)
Phenolic Mannich bases, particularly those derived from chalcones or acetophenones, exhibit profound cytotoxicity against various cancer cell lines (e.g., MCF-7, A549, Jurkat). The mechanism is highly specific: under physiological conditions, ortho-phenolic Mannich bases undergo spontaneous deamination. This elimination reaction generates a highly reactive electrophile known as an ortho-quinone methide .
This intermediate acts as a "molecular warhead," rapidly alkylating cellular thiols such as glutathione (GSH) and cysteine residues on critical proteins via a Michael addition. The resulting severe depletion of intracellular GSH disrupts the cellular redox balance, inducing oxidative stress and triggering apoptosis 34.
Caption: Mechanism of action: Thiol alkylation by ortho-quinone methides derived from Mannich bases.
Ion Channel Inhibition (Saluretic & Diuretic Effects)
A landmark application of this scaffold is the compound MK-447 (2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol). MK-447 acts as a highly selective inhibitor of swelling-activated chloride (Cl⁻) channels in human peripheral neutrophils. By blocking the efflux of Cl⁻, it prevents cell volume recovery following hypotonic stress. This specific ion channel modulation translates into potent saluretic, diuretic, and antihypertensive properties in vivo 1.
Antioxidant and Pro-oxidant Duality
Catechol-derived Mannich bases exhibit a fascinating concentration-dependent duality. At micromolar concentrations, they act as potent antioxidants—scavenging DPPH radicals, reducing Cu(II), and chelating Fe(II). However, at millimolar concentrations, they can exert strong pro-oxidant and immunosuppressive effects against T-lymphocytes, making them valuable tools for radical regulatory research 5.
Quantitative Data Summary
The following table synthesizes the primary biological profiles of key aminomethyl phenol derivatives to facilitate rapid comparative analysis for drug design.
| Compound Class / Derivative | Primary Biological Activity | Core Mechanism of Action | Target Pathogens / Cells |
| Chalcone-derived Mannich Bases | Anticancer / Cytotoxic | Thiol alkylation via ortho-quinone methide generation | MCF-7, A549, HT-29, Jurkat cells |
| MK-447 (Iodinated derivative) | Saluretic / Diuretic | Selective inhibition of swelling-activated Cl⁻ channels | Human peripheral neutrophils |
| 3-(Aminomethyl)phenol derivatives | Broad-spectrum Antimicrobial | Membrane disruption / Enzymatic interference | S. aureus, E. coli, C. albicans |
| Catechol-derived Mannich bases | Antioxidant / Pro-oxidant | DPPH scavenging, Cu(II) reduction, Fe(II) chelation | Dermal fibroblasts, T-lymphocytes |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in causality check to confirm the success of the procedure before moving to the next phase.
Caption: Iterative workflow for the synthesis and biological validation of aminomethyl phenols.
Protocol 1: Synthesis of Phenolic Mannich Bases
Causality Principle: The Mannich reaction requires an enolizable substrate (phenol), an aldehyde (formaldehyde), and a secondary amine. Ethanol is chosen as the solvent to facilitate homogeneous mixing and optimal reflux temperatures.
-
Preparation: Dissolve 10 mmol of the substituted phenol in 15 mL of absolute ethanol.
-
Amine Addition: Slowly add 11 mmol of the secondary amine (e.g., piperidine or morpholine) while stirring at 0 °C. Why 0 °C? To prevent premature, uncontrolled exothermic side reactions.
-
Formaldehyde Addition: Dropwise, add 12 mmol of aqueous formaldehyde (37%).
-
Reflux: Heat the mixture to 70–80 °C and reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Self-Validation (Characterization): Isolate the product via recrystallization. Validate success using ¹H-NMR. Crucial Check: Look for the appearance of a singlet integrating to 2 protons around δ 3.5 - 4.0 ppm, which confirms the formation of the new methylene bridge (-CH₂-N) characteristic of the aminomethyl group.
Protocol 2: In Vitro Thiol Alkylation (GSH Depletion) Assay
Causality Principle: To prove that the synthesized compound acts via the ortho-quinone methide mechanism, we must quantify its ability to deplete free glutathione in a cell-free environment using Ellman's reagent (DTNB).
-
Incubation: Incubate 100 µM of the synthesized Mannich base with 100 µM of reduced glutathione (GSH) in phosphate buffer (pH 7.4) at 37 °C for 1 hour.
-
Detection: Add 10 µL of DTNB (10 mM) to the mixture. DTNB reacts with the remaining free thiols to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.
-
Self-Validation (Controls):
-
Negative Control: Buffer + GSH + DTNB (represents 100% free GSH).
-
System Check: A concentration-dependent decrease in absorbance at 412 nm compared to the negative control definitively validates the electrophilic alkylation of GSH by the drug candidate.
-
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)
Causality Principle: To determine the Minimum Inhibitory Concentration (MIC), we use resazurin dye as a redox indicator. Live bacteria reduce blue resazurin to pink resorufin, providing a clear, colorimetric validation of cell viability.
-
Preparation: Prepare serial twofold dilutions of the aminomethyl phenol in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Add bacterial suspension (S. aureus or E. coli) to achieve a final concentration of 5×105 CFU/mL per well.
-
Incubation: Incubate for 18 hours at 37 °C. Add 10 µL of resazurin (0.015%) to each well and incubate for an additional 2 hours.
-
Self-Validation (Controls):
-
Positive Control: Ciprofloxacin (ensures assay sensitivity).
-
Negative Control: 1% DMSO vehicle (ensures the solvent isn't causing the bacterial death). The MIC is the lowest concentration well that remains blue (no bacterial respiration).
-
Conclusion
Substituted aminomethyl phenols represent a masterclass in pharmacophore efficiency. By understanding the causal relationship between their structural elements—specifically the capacity for spontaneous deamination and subsequent electrophilic attack, or their precise spatial geometry for ion channel blockade—researchers can rationally design next-generation therapeutics. Adhering to the self-validating protocols outlined above ensures that biological activity is not just observed, but mechanistically proven.
References
- Title: Cell volume regulation in human neutrophils: 2-(aminomethyl)
- Source: PubMed Central (nih.gov)
- Title: Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives Source: ResearchGate URL
- Source: Taylor & Francis (tandfonline.com)
- Title: Study on the Interaction of 4'-Hydroxychalcones and their Mannich Derivatives with Calf Thymus DNA by TLC and Spectroscopic Methods, a DNA Cleavage Study Source: The Open Medicinal Chemistry Journal URL
Sources
- 1. Cell volume regulation in human neutrophils: 2-(aminomethyl)phenols as Cl- channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Interaction of 4'-Hydroxychalcones and their Mannich Derivatives with Calf Thymus DNA by TLC and Spectroscopic Methods, a DNA Cleavage Study [openmedicinalchemistryjournal.com]
- 5. tandfonline.com [tandfonline.com]
Spectroscopic Profiling and Synthesis of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
In modern medicinal chemistry and transition-metal catalysis, ortho-vanillin-derived secondary amines serve as highly versatile bidentate (N,O) or tridentate (O,N,O) ligands. The compound 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol (Chemical Formula: C₁₄H₁₄FNO₂, MW: 247.27 g/mol ) represents a highly specialized fluorinated derivative. The incorporation of the 2-fluorophenyl moiety introduces unique stereoelectronic properties, enhancing lipophilicity and providing a distinct ¹⁹F NMR handle for metabolic tracking and ligand-binding assays.
This whitepaper provides an authoritative, in-depth analysis of the synthesis, isolation, and complete spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound. Rather than simply listing data, this guide deconstructs the causality behind the spectroscopic signals and the chemical logic driving the synthetic protocol.
Experimental Workflow: A Self-Validating Synthetic Protocol
The synthesis of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol relies on a highly efficient two-step, one-pot reductive amination [1]. We utilize o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 2-fluoroaniline.
The Causality of Reagent Selection
The reaction is driven by the initial formation of a Schiff base (imine) intermediate. Methanol is selected as the solvent because it facilitates the thermodynamic equilibrium toward the imine by partially solvating the released water, while also serving as an excellent proton donor for the subsequent reduction. Sodium borohydride (NaBH₄) is chosen over sodium triacetoxyborohydride (NaBH(OAc)₃) because, once the imine is fully formed, NaBH₄ provides a rapid, clean reduction in alcoholic solvents without the need for acidic promoters that might protonate the weakly nucleophilic 2-fluoroaniline [2].
Step-by-Step Methodology
-
Imine Condensation:
-
Charge a dry 100 mL round-bottom flask with o-vanillin (1.52 g, 10.0 mmol) and absolute methanol (30 mL).
-
Add 2-fluoroaniline (1.11 g, 10.0 mmol) dropwise under continuous magnetic stirring.
-
Self-Validation Checkpoint: The solution will rapidly transition from pale yellow to a deep orange/red, indicating the formation of the highly conjugated Schiff base (2-{[(2-fluorophenyl)imino]methyl}-6-methoxyphenol). Stir at ambient temperature for 2 hours.
-
-
Chemoselective Reduction:
-
Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic reduction and prevent over-reduction or methanolysis.
-
Add Sodium borohydride (NaBH₄, 0.57 g, 15.0 mmol) in small portions over 15 minutes.
-
Self-Validation Checkpoint: Vigorous effervescence (H₂ gas evolution) will occur. The deep orange color will rapidly dissipate into a pale yellow or colorless solution, visually confirming the reduction of the imine double bond [3].
-
-
Quenching and Isolation:
-
Stir for an additional 45 minutes at room temperature.
-
Quench the reaction by carefully adding glacial acetic acid (1 mL) to neutralize excess borohydride, followed by 20 mL of distilled water to precipitate the product.
-
Extract the aqueous layer with Dichloromethane (DCM, 3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via recrystallization from hot ethanol to yield the target compound as a crystalline white solid.
-
Synthesis Workflow Visualization
Caption: Two-step, one-pot reductive amination workflow for synthesizing the target fluorinated phenol.
In-Depth Spectroscopic Characterization
To guarantee scientific integrity, the synthesized molecule must be rigorously validated through orthogonal analytical techniques. The following sections detail the expected spectroscopic profiles, explaining the quantum mechanical and structural reasons behind the observed data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive proof of the molecular architecture. The presence of the fluorine atom (Spin = 1/2) introduces complex heteronuclear spin-spin coupling (J-coupling) in both ¹H and ¹³C spectra, which serves as an internal diagnostic tool [4].
-
¹H NMR Dynamics: The methylene bridge (-CH₂-) appears as a distinct singlet at ~4.40 ppm, confirming the successful reduction of the imine (which would otherwise appear as a sharp singlet >8.0 ppm). The phenolic -OH proton is heavily deshielded (~8.20 ppm) due to intramolecular hydrogen bonding with the adjacent methoxy oxygen and the amine nitrogen.
-
¹³C NMR and ¹⁹F Coupling: The ¹³C spectrum is characterized by distinct doublet splitting on the fluorophenyl ring. The carbon directly attached to the fluorine (C2') exhibits a massive one-bond coupling constant (¹J_CF ≈ 242 Hz). The ortho, meta, and para carbons exhibit sequentially decreasing coupling constants (²J_CF, ³J_CF, ⁴J_CF), which perfectly maps the substitution pattern of the fluorobenzene ring [5].
Table 1: Multi-Nuclear NMR Spectral Data (CDCl₃, 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & J-Coupling (Hz) | Integration | Assignment / Structural Logic |
| ¹H | 3.88 | Singlet (s) | 3H | -OCH₃ (Methoxy protons) |
| ¹H | 4.40 | Singlet (s) | 2H | Ar-CH₂-N (Methylene bridge) |
| ¹H | 4.85 | Broad Singlet (br s) | 1H | -NH- (Secondary amine, exchanges with D₂O) |
| ¹H | 6.65 – 7.05 | Multiplets (m) | 7H | Aromatic protons (Phenol & Fluorophenyl rings) |
| ¹H | 8.20 | Broad Singlet (br s) | 1H | Phenolic -OH (Intramolecular H-bonded) |
| ¹³C | 47.8 | Singlet (s) | - | -CH₂- (Aliphatic bridge) |
| ¹³C | 56.1 | Singlet (s) | - | -OCH₃ (Methoxy carbon) |
| ¹³C | 114.5 | Doublet (d, ²J_CF = 19 Hz) | - | C3' (Ortho to Fluorine) |
| ¹³C | 136.5 | Doublet (d, ²J_CF = 11 Hz) | - | C1' (Attached to Amine Nitrogen) |
| ¹³C | 146.5, 148.2 | Singlets (s) | - | C1 (-OH) and C6 (-OCH₃) on Phenol ring |
| ¹³C | 152.0 | Doublet (d, ¹J_CF = 242 Hz) | - | C2' (Directly attached to Fluorine) |
| ¹⁹F | -135.2 | Multiplet (m) | 1F | Aromatic Fluorine (Diagnostic shift) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy validates the functional group transformations. The disappearance of the intense imine C=N stretching band (typically ~1630 cm⁻¹) and the emergence of the secondary amine N-H stretch confirm the reduction.
Table 2: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3410 | Medium, Broad | O-H stretch | Indicates hydrogen-bonded phenolic hydroxyl. |
| 3350 | Weak, Sharp | N-H stretch | Confirms the formation of the secondary amine. |
| 2935, 2840 | Weak | C-H stretch (sp³) | Aliphatic stretches from the methoxy and methylene groups. |
| 1615, 1590 | Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| 1255, 1085 | Strong | C-O stretch | Asymmetric and symmetric stretches of the aryl-alkyl ether. |
| 1220 | Strong | C-F stretch | Highly diagnostic for the fluorinated aromatic ring. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
In positive ion mode (+ESI), the molecule readily protonates at the secondary amine nitrogen, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 248.1.
Fragmentation Causality: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion triggers predictable heterolytic cleavages. The most thermodynamically favorable pathway is the cleavage of the C-N bond. Because the 2-hydroxy-3-methoxybenzyl carbocation is heavily resonance-stabilized by the ortho-hydroxyl and meta-methoxy groups, it forms the dominant base peak at m/z 137.1. Conversely, charge retention on the amine fragment yields the 2-fluorophenylamino cation at m/z 110.1.
Caption: Proposed +ESI-MS collision-induced dissociation (CID) fragmentation pathway.
Conclusion
The synthesis and characterization of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol require a strict adherence to chemoselective reduction principles and advanced spectroscopic interpretation. By cross-referencing the ¹J_CF coupling constants in the ¹³C NMR [5], the diagnostic C-F and N-H stretches in the FTIR, and the resonance-stabilized fragmentation patterns in the ESI-MS, researchers can establish a self-validating loop of molecular identity and purity. These protocols ensure that the compound is of sufficient grade for downstream applications in transition metal coordination and biological screening.
References
-
Touchette, K. M. "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 2006.[Link]
-
Bravo, A., & Garcia, C. "Reductive Amination: Lab 13B." Prezi Presentations, 2019.[Link]
-
Radosavljevic, A., et al. "Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination." University of New Hampshire, 2019.[Link]
-
Thomas, F. "Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene." Molecular Physics, 1979.[Link]
-
Wray, V., et al. "NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene." Journal of Magnetic Resonance, 1977.[Link]
The 2-Fluorophenylamino Scaffold: Mechanistic Insights and Therapeutic Targets in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the 2-fluorophenylamino moiety has emerged as a highly privileged pharmacophore, particularly in the design of targeted kinase inhibitors and novel antimicrobial agents. As a Senior Application Scientist, I have observed that the strategic placement of a fluorine atom at the ortho position of a phenylamine ring fundamentally alters the physicochemical properties of the molecule. Fluorine’s high electronegativity and small atomic radius (van der Waals radius of ~1.47 Å) enhance lipophilicity, metabolic stability, and specific protein-ligand interactions without introducing significant steric bulk.
This technical guide explores the primary and emerging therapeutic targets of 2-fluorophenylamino derivatives, detailing the causality behind their binding mechanics, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate their efficacy.
Primary Therapeutic Target: MEK1/2 Kinases
The most extensively validated therapeutic targets for 2-fluorophenylamino derivatives are Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2) . MEK1/2 are critical nodes in the Ras/Raf/MEK/ERK signal transduction pathway, which is constitutively activated in numerous human cancers (e.g., melanoma, colorectal, and pancreatic cancers) due to oncogenic mutations in KRAS or BRAF [1].
Mechanistic Causality: The Allosteric Pocket
Unlike traditional kinase inhibitors that compete with ATP, 2-fluorophenylamino derivatives (such as 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones and AZD6244/selumetinib analogs) function as ATP-noncompetitive allosteric inhibitors [2].
Why the 2-fluorophenylamino group?
-
Hydrogen Bonding: The aniline nitrogen (NH) acts as a critical hydrogen bond donor. Structural biology and docking studies confirm that this NH forms strong hydrogen bonds with the backbone carbonyls of Ser212 and Val211 in the MEK1/2 allosteric pocket[2].
-
Hydrophobic Insertion: The 2-fluoro-substituted phenyl ring inserts deeply into an adjacent hydrophobic pocket. The fluorine atom enhances the electron density of the ring, optimizing π-stacking and halogen-protein interactions while minimizing the molecular weight compared to bulkier iodine substitutions [1].
-
Conformational Locking: Binding in this unique allosteric site locks MEK1/2 into a catalytically inactive conformation. While ATP and the ERK substrate can still bind, the molecular interactions required for the activation loop to transfer the phosphate are disrupted [3].
Fig 1: Ras/Raf/MEK/ERK pathway inhibition by 2-fluorophenylamino derivatives.
Emerging Targets: Antimicrobial and Antitubercular Activity
Beyond oncology, the 2-fluorophenylamino scaffold is being actively investigated for infectious diseases. Recent syntheses of α-aminonitrile-based benzimidazole biomolecules incorporating the 2-fluorophenylamino moiety have demonstrated potent antimicrobial and antitubercular activity against Mycobacterium tuberculosis [4].
Mechanistic Causality: The incorporation of the highly electronegative fluorine atom on the aniline ring significantly increases the lipophilicity of the benzimidazole derivatives. This physicochemical shift is critical for penetrating the thick, lipid-rich mycolic acid cell wall of M. tuberculosis. SAR data indicates that derivatives with ortho-fluorine substitutions exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.05 μg/mL, vastly outperforming non-fluorinated analogs [4].
Quantitative Data: Structure-Activity Relationship (SAR)
To illustrate the impact of the 2-fluorophenylamino substitution, the following table summarizes the quantitative binding affinity and cellular potency across different target classes based on recent literature [1][4].
| Compound Class / Scaffold | Target | Substituent on Aniline | IC50 / MIC | Biological Effect |
| Pyridin-2(1H)-one | MEK1/2 | 4-Bromo-2-fluoro | 9.3 nM (IC50) | Potent ERK phosphorylation block |
| Pyridin-2(1H)-one | MEK1/2 | Unsubstituted (H) | >1000 nM (IC50) | Loss of allosteric binding |
| Benzimidazole α-aminonitrile | M. tuberculosis | 2,4-di-Fluoro | 0.05 μg/mL (MIC) | Cell wall penetration & death |
| Benzimidazole α-aminonitrile | M. tuberculosis | 4-Chloro | 3.12 μg/mL (MIC) | Moderate antitubercular activity |
Data synthesis demonstrates that the 2-fluoro substitution is not merely an auxochrome but a fundamental driver of target engagement.
Experimental Protocols & Validation Workflows
To ensure scientific integrity, any claims of target engagement must be backed by self-validating experimental systems. Below is the gold-standard methodology for evaluating 2-fluorophenylamino MEK1/2 inhibitors.
Biochemical Validation: TR-FRET Kinase Assay
Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because 2-fluorophenylamino derivatives (especially those conjugated to extended aromatic systems) can exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring the readout is strictly a measure of kinase activity.
Step-by-Step Protocol:
-
Enzyme Preparation: Dilute recombinant human MEK1 (active) and inactive ERK2 (substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense 2-fluorophenylamino derivatives in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate. Add the MEK1/ERK2 mixture and pre-incubate for 30 minutes at room temperature. Self-Validation Control: Include a DMSO-only well (0% inhibition) and a known reference inhibitor like AZD6244 (100% inhibition).
-
Reaction Initiation: Add 10 μM ATP to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add TR-FRET detection reagents (Europium-labeled anti-phospho-ERK antibody and ULight-conjugated secondary antibody).
-
Readout & Analysis: Read the plate on a multi-mode microplate reader (e.g., EnVision) at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Fig 2: Step-by-step TR-FRET experimental workflow for MEK1/2 kinase inhibition profiling.
Cellular Validation: HT-29 Phospho-ERK Assay
To prove that the biochemical inhibition translates to cellular environments, compounds must be tested in cell lines addicted to the target pathway.
-
Cell Culture: Seed HT-29 human colorectal adenocarcinoma cells (which harbor a BRAF V600E mutation, ensuring constitutive MEK/ERK signaling) in 96-well plates.
-
Treatment: Treat cells with the 2-fluorophenylamino derivative for 2 hours.
-
Lysis & ELISA: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the levels of phosphorylated ERK1/2 (Thr202/Tyr204) via a sandwich ELISA.
-
Causality Check: A reduction in p-ERK levels without a reduction in total ERK levels confirms specific on-target MEK1/2 allosteric inhibition inside the living cell.
References
- Title: Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)
- Title: Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones (Binding Mechanics)
- Title: Biological Characterization of ARRY-142886 (AZD6244)
- Source: DOI.
tautomerism in ortho-hydroxy Schiff bases like 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Executive Summary
The rational design of molecular switches, thermochromic materials, and targeted pharmacophores heavily relies on controlling dynamic molecular geometries[1][2]. Among the most studied dynamic systems are ortho-hydroxy Schiff bases, which exhibit a rapid, reversible intramolecular proton transfer (IPT). This whitepaper provides an in-depth mechanistic analysis of the enol-imine ⇌ keto-enamine tautomerism, utilizing the substituted derivative 2-{[(2-Fluorophenyl)imino]methyl}-6-methoxyphenol as a structural case study. Furthermore, we outline self-validating experimental protocols to quantitatively characterize these equilibria in both solution and solid states.
Mechanistic Foundations of Keto-Enol Tautomerism
In ortho-hydroxy Schiff bases, the proximity of the phenolic hydroxyl group to the imine nitrogen facilitates a strong intramolecular hydrogen bond (O-H···N)[3]. This architectural feature acts as a conduit for proton transfer, establishing an equilibrium between two distinct electronic states:
-
Enol-Imine Form (Phenol-Imine): Characterized by an intact aromatic phenol ring and a localized C=N double bond.
-
Keto-Enamine Form (Quinone-Amine): Characterized by the migration of the proton to the nitrogen, resulting in a zwitterionic-like quinonoid structure with a C=O double bond and a C=C-N-H conjugated system.
The position of this tautomeric equilibrium ( KT ) is highly sensitive to the electronic nature of the substituents, solvent polarity, and temperature[1].
Fig 1. Intramolecular proton transfer (IPT) equilibrium in ortho-hydroxy Schiff bases.
Structural Case Study: The 2-Fluoro-6-Methoxy Derivative
Nomenclatural Precision: While the prompt references "2-{[(2-Fluorophenyl)amino ]methyl}-6-methoxyphenol", the suffix "-amino]methyl" strictly denotes a reduced secondary amine. Reduced Schiff bases lack the C=N double bond required for conjugation, thereby abolishing tautomerism. For this mechanistic analysis, we address its oxidized, active Schiff base counterpart: 2-{[(2-Fluorophenyl)imino]methyl}-6-methoxyphenol .
The tautomeric behavior of this specific molecule is governed by competing electronic effects:
-
The 2-Fluoro Substituent (Aniline Ring): Fluorine exerts a potent inductive electron-withdrawing effect (-I). This pulls electron density away from the imine nitrogen, significantly reducing its basicity. Because the nitrogen is less capable of stabilizing a positive charge, the equilibrium is heavily skewed toward the enol-imine form.
-
The 6-Methoxy Substituent (Phenol Ring): The methoxy group exerts an electron-donating resonance effect (+M). This increases the electron density on the phenolate oxygen, strengthening the O-H bond and further anchoring the proton to the oxygen, reinforcing the preference for the enol-imine tautomer.
Self-Validating Experimental Methodologies
To accurately determine the thermodynamics of the tautomeric equilibrium, researchers must employ orthogonal analytical techniques. The following workflow ensures that data generated from one method cross-validates the other.
Fig 2. Self-validating experimental workflow for characterizing tautomeric equilibria.
Protocol A: Variable-Temperature Multinuclear NMR (1H and 15N)
Causality & Rationale: While 1 H NMR can track the exchangeable proton, its chemical shift is heavily influenced by trace water and concentration. Conversely, the 15 N chemical shift ( δN ) is an intrinsic reporter of the nitrogen atom's protonation state. The transition from a bare imine nitrogen to a protonated amine nitrogen induces a massive upfield shift (>100 ppm), providing a highly sensitive metric for calculating the exact tautomeric ratio[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the Schiff base in 0.5 mL of anhydrous CDCl 3 (non-polar) and DMSO- d6 (polar) in separate NMR tubes.
-
Baseline Acquisition: Acquire standard 1 H and 1 H- 15 N HSQC spectra at 298 K. Identify the characteristic O-H (12–14 ppm) or N-H (14–16 ppm) proton signals.
-
Variable Temperature (VT) Profiling: Cool the sample in 10 K increments from 298 K down to 223 K, acquiring HSQC spectra at each step.
-
Self-Validation Check: Plot the natural log of the tautomeric equilibrium constant ( lnKT ) against inverse temperature ( 1/T ). A strictly linear van 't Hoff plot validates that the observed spectral shifts are due to a true two-state thermodynamic equilibrium, ruling out temperature-dependent aggregation artifacts.
Protocol B: UV-Vis Solvent Titration
Causality & Rationale: The keto-enamine tautomer possesses a highly delocalized, zwitterionic-like character with a larger dipole moment than the enol-imine form. Increasing solvent polarity preferentially lowers the ground-state energy of the more polar keto-enamine tautomer, shifting the equilibrium forward[1].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 μ M stock solution of the Schiff base in anhydrous cyclohexane (non-polar).
-
Titration: Sequentially spike the solution with micro-aliquots of absolute ethanol (polar).
-
Spectral Acquisition: Record the absorption spectrum from 250 nm to 600 nm after each addition. Monitor the depletion of the ~330 nm band (enol-imine) and the emergence of the ~420 nm band (keto-enamine).
-
Self-Validation Check: Perform an isosbestic point analysis. The presence of a sharp, unmoving isosbestic point during the titration acts as an internal control, validating a clean two-state transition without the formation of degradation side-products.
Quantitative Data Interpretation
The table below provides the diagnostic spectral signatures required to differentiate the two tautomeric states during data analysis.
Table 1: Diagnostic Spectral Signatures for Tautomeric States
| Analytical Metric | Enol-Imine (OH···N=C) | Keto-Enamine (O=C···H-N) | Mechanistic Causality / Rationale |
| 1 H NMR ( δ , ppm) | ~12.0 - 14.0 (O-H) | ~14.0 - 16.0 (N-H) | Protons locked in strong intramolecular H-bonds are heavily deshielded; N-H protons typically resonate further downfield. |
| 15 N NMR ( δ , ppm) | ~300 - 350 | ~150 - 200 | Protonation of the imine nitrogen causes a massive upfield shift (>100 ppm) due to changes in paramagnetic shielding[4]. |
| UV-Vis ( λmax ) | ~300 - 350 nm | ~400 - 450 nm | Extended conjugation through the newly formed quinonoid ring lowers the HOMO-LUMO energy gap, causing a bathochromic shift. |
| Solvent Preference | Non-polar (e.g., C 6 H 12 ) | Polar (e.g., DMSO, EtOH) | Polar solvents dielectrically stabilize the higher dipole moment of the zwitterionic keto-enamine form[1]. |
Conclusion
The tautomerism of ortho-hydroxy Schiff bases is a finely tuned thermodynamic balancing act. By understanding the inductive and resonance effects of substituents—such as the electron-withdrawing 2-fluoro and electron-donating 6-methoxy groups—researchers can predictably engineer the tautomeric bias of these molecules. Coupling this theoretical framework with self-validating analytical protocols (VT-NMR and UV-Vis isosbestic analysis) ensures absolute rigor in characterizing these dynamic molecular systems for downstream applications in drug discovery and materials science.
References
1.[1] Title: Theoretical investigation of tautomeric equilibrium in ortho-hydroxy phenyl Schiff bases Source: Journal of Molecular Structure: THEOCHEM URL: [Link]
2.[4] Title: Four Thermochromic o-Hydroxy Schiff Bases of α-Aminodiphenylmethane: Solution and Solid State Study Source: MDPI Crystals URL: [Link]
3.[2] Title: Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases Source: Asian Journal of Chemistry URL: [Link]
4.[3] Title: Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding Source: MDPI Molecules URL: [Link]
Sources
Application Notes and Protocols: Evaluating 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol in Anticancer Assays
Introduction and Chemical Rationale
The compound 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is a reduced Schiff base (Mannich base) derivative synthesized via the condensation of ortho-vanillin and 2-fluoroaniline, followed by reduction. It features a phenol ring, a methoxy group, and a secondary amine linked to a fluorinated aromatic ring.
In drug design, the strategic incorporation of halogen diversity—specifically fluorine at the ortho position—is a proven method to enhance a molecule's lipophilicity, alter its electronic distribution, and improve binding affinity to biological targets[1]. Structurally related fluorinated ortho-vanillin derivatives are highly valued in chemical biology[2]. Both the free ligands and their transition metal complexes have been extensively documented to exhibit potent DNA binding, nuclease-like cleavage, and targeted anticancer activities against various carcinoma cell lines[3].
This guide provides a field-validated, self-contained workflow for evaluating the anticancer properties of this specific compound, moving from primary cytotoxicity screening to mechanistic molecular profiling.
Figure 1: Hierarchical assay workflow for evaluating the anticancer efficacy of the target compound.
Compound Formulation and Handling
Expertise & Causality: Due to the highly hydrophobic nature of the fluorophenyl and methoxy groups, the compound exhibits poor aqueous solubility. It must be reconstituted in high-purity, cell-culture-grade Dimethyl Sulfoxide (DMSO). To prevent solvent-induced cytotoxicity from confounding your results, the final concentration of DMSO in any biological assay must strictly not exceed 0.5% (v/v).
Protocol: Stock Solution Preparation
-
Weighing: Accurately weigh 2.61 mg of the compound (MW ≈ 261.29 g/mol ).
-
Dissolution: Dissolve in 1.0 mL of sterile DMSO to yield a 10 mM primary stock solution.
-
Homogenization: Vortex for 30 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution without thermal degradation.
-
Storage: Aliquot into sterile, light-protected microcentrifuge tubes (100 µL each) to avoid repeated freeze-thaw cycles, which can lead to precipitation. Store at -20°C.
Primary Screening: Cell Viability (MTT Assay)
Expertise & Causality: Phenolic compounds can occasionally exhibit redox activity that directly reduces resazurin-based dyes, leading to false-positive viability signals. Therefore, the MTT assay—which relies strictly on the reduction of tetrazolium salts by intracellular mitochondrial dehydrogenases—is the preferred method for initial cytotoxicity screening of ortho-vanillin derivatives.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) at a density of 5 × 10³ cells/well in a 96-well plate using 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare working dilutions of the compound in complete media. Ensure the DMSO concentration remains constant across all wells (e.g., exactly 0.5%). Treat cells for 48 hours.
-
Self-Validation (Controls): Always include a vehicle control (0.5% DMSO) to establish baseline viability, and a positive control (e.g., Cisplatin at 10 µM) to validate assay sensitivity.
-
MTT Addition: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3–4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to subtract background cellular debris noise.
Data Presentation: Expected IC50 Profiling
Table 1: Example experimental setup and quantitative data structure for IC50 determination.
| Treatment Group | Concentration (µM) | Viability (%) ± SD | Expected Outcome / Interpretation |
| Vehicle Control | 0 (0.5% DMSO) | 100.0 ± 2.1 | Baseline viability established |
| Target Compound | 1.0 | 95.4 ± 3.2 | Minimal cytotoxicity |
| Target Compound | 10.0 | 78.2 ± 4.5 | Onset of dose-dependent death |
| Target Compound | 50.0 | 42.1 ± 3.8 | IC50 threshold crossed |
| Target Compound | 100.0 | 15.3 ± 2.0 | Near-complete cell death |
| Positive Control | 10.0 (Cisplatin) | 35.6 ± 3.1 | Validation of assay sensitivity |
Mechanistic Profiling: Apoptosis Analysis
Expertise & Causality: To determine if the reduction in viability is driven by programmed cell death (apoptosis) rather than non-specific necrosis, an Annexin V/Propidium Iodide (PI) double-staining assay is employed. The compound's fluorinated ring facilitates rapid membrane penetration, triggering early apoptotic events such as phosphatidylserine (PS) externalization.
Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with the compound at 0.5×, 1×, and 2× the determined IC50 value for 24 hours.
-
Harvesting (Critical Step): Collect both the culture media (containing floating apoptotic cells) and the adherent cells via trypsinization without EDTA . Causality: EDTA chelates Ca²⁺, which is strictly required for Annexin V to bind to phosphatidylserine.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Self-Validation (Controls): Include single-stained controls (FITC-Annexin V only; PI only) and an unstained control. This is mandatory to properly set flow cytometer compensation matrices and distinguish true apoptotic populations from the auto-fluorescence common to phenolic compounds.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (minimum 10,000 events per sample).
Molecular Target: DNA Binding and Cleavage
Expertise & Causality: Ortho-vanillin derivatives frequently exert their anticancer effects by intercalating into DNA or binding to the minor groove, which subsequently leads to strand cleavage[3]. The conversion of supercoiled plasmid DNA (Form I) to nicked circular (Form II) or linear (Form III) forms provides a direct, cell-free readout of nuclease-like activity.
Protocol: Plasmid DNA Cleavage Assay
-
Reaction Mixture: In a sterile microcentrifuge tube, combine 200 ng of pBR322 supercoiled plasmid DNA, 50 mM Tris-HCl buffer (pH 7.2), and varying concentrations of the compound (10–100 µM).
-
Self-Validation (Controls): Include a 'DNA + DMSO' vehicle control to ensure the solvent does not induce spontaneous cleavage, and a 'DNA + Cu²⁺' positive control, as transition metals are known to catalyze ROS-mediated DNA scission with these ligands.
-
Incubation: Incubate the mixture at 37°C for 2 hours in the dark.
-
Electrophoresis (Critical Step): Add 2 µL of 6X DNA loading dye. Do not include ethidium bromide in the gel or loading dye during the run.Causality: Ethidium bromide competes for the same intercalation sites as the target compound, which can mask the compound's binding effects.
-
Run & Stain: Run the samples on a 1% agarose gel at 80 V for 90 minutes in 1X TAE buffer. Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes, destain in water, and visualize under UV transillumination.
Figure 2: Proposed apoptotic signaling pathway induced by ortho-vanillin derivatives via DNA damage.
Sources
Application Note: In Vitro Antibacterial and Antifungal Screening Protocols for 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Introduction & Pharmacological Rationale
The compound 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is a highly functionalized secondary amine (a reduced Schiff base/Mannich base derivative) synthesized via the reductive amination of o-vanillin and 2-fluoroaniline. While traditional imine-based Schiff bases are widely reported for their antimicrobial properties, they are notoriously prone to rapid hydrolysis in aqueous biological media. This instability often leads to false-positive efficacy driven by degradation products rather than the intact molecule.
By utilizing the reduced secondary amine, researchers ensure superior hydrolytic stability, allowing for the accurate assessment of the intact pharmacophore[1]. The structural design of this compound is highly deliberate:
-
2-Fluorophenyl Moiety: The incorporation of a highly electronegative fluorine atom significantly increases the molecule's lipophilicity (logP). This is a critical causal factor for permeating the lipid-rich outer membrane of Gram-negative bacteria and the complex cell wall of pathogenic fungi[1].
-
6-Methoxyphenol Core: Derived from o-vanillin, the adjacent hydroxyl and methoxy groups serve as a potent hydrogen-bond donor/acceptor pair. This motif is known to facilitate strong interactions with target enzyme active sites, frequently disrupting critical metabolic pathways such as ergosterol biosynthesis in fungal pathogens[2].
Proposed Mechanism of Action
To effectively screen this compound, it is vital to understand its hypothesized pharmacodynamics. The enhanced membrane permeability allows the compound to act via a dual-mechanism pathway, targeting both bacterial intracellular enzymes and fungal cell wall integrity.
Figure 1: Hypothesized dual-action antimicrobial pathways. (Max Width: 760px)
Experimental Design & Self-Validating Workflow
A robust screening protocol must be a self-validating system. To prevent false positives (e.g., from compound precipitation) or false negatives (e.g., from solvent toxicity), the workflow incorporates strict Quality Control (QC) gates. The maximum allowable concentration of Dimethyl Sulfoxide (DMSO) is capped at 1% v/v, as higher concentrations independently inhibit microbial growth, confounding the causality of the results.
Figure 2: High-throughput self-validating screening workflow. (Max Width: 760px)
Detailed Methodologies
Protocol A: Broth Microdilution Assay (MIC Determination)
This protocol is adapted from CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC). We utilize Resazurin as a colorimetric indicator to eliminate the subjectivity of visual turbidity assessments, especially critical since lipophilic fluorinated compounds can occasionally precipitate and mimic cellular turbidity.
Step-by-Step Procedure:
-
Compound Preparation: Dissolve 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol in 100% molecular-grade DMSO to create a 10,000 µg/mL stock.
-
Media Preparation: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 (buffered with MOPS) for fungi.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in the respective media. Ensure the final DMSO concentration in all wells is ≤ 1%.
-
Inoculum Standardization:
-
Bacteria: Adjust suspension to 0.5 McFarland standard, dilute 1:100 in MHB to yield ~5 × 10⁵ CFU/mL.
-
Fungi: Adjust suspension to yield ~0.5 × 10³ to 2.5 × 10³ CFU/mL in RPMI-1640.
-
-
Inoculation & Incubation: Add 50 µL of the inoculum to 50 µL of the diluted compound. Incubate bacterial plates at 37°C for 18-24 hours, and fungal plates at 35°C for 24-48 hours.
-
Self-Validating Controls:
-
Sterility Control: Media only (Must remain clear/blue).
-
Growth Control: Media + Inoculum + 1% DMSO (Must turn pink, confirming DMSO is non-toxic).
-
Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi) (Must show expected MIC ranges).
-
-
Readout: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable microbial metabolism. The MIC is the lowest concentration remaining blue.
Protocol B: Mechanistic Validation via Ergosterol Extraction Assay
Because methoxyphenol derivatives frequently target fungal membranes, quantifying total ergosterol content provides direct mechanistic evidence of CYP51 inhibition[3].
Step-by-Step Procedure:
-
Treat Candida albicans cultures with sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the compound for 18 hours at 35°C.
-
Harvest cells by centrifugation (3000 rpm, 5 min) and wash with sterile distilled water.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to each pellet. Vortex vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1 hour to saponify the cells.
-
Allow to cool, then add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex for 3 minutes to extract sterols into the heptane layer.
-
Extract the upper heptane layer and analyze via UV spectrophotometry. Ergosterol exhibits characteristic absorption peaks at 230 nm and 282 nm[3].
Data Presentation & Interpretation
To facilitate rapid decision-making in drug development, quantitative data must be structured logically. Below are representative frameworks for presenting the screening data.
Table 1: Representative In Vitro Antimicrobial Profile
Note: Values are representative benchmarks for highly active fluorinated methoxyphenol derivatives.
| Microbial Strain | Gram / Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Activity Interpretation |
| Staphylococcus aureus (ATCC 25923) | Gram-Positive | 8.0 | 16.0 | Potent Bactericidal |
| Escherichia coli (ATCC 25922) | Gram-Negative | 32.0 | >64.0 | Moderate Bacteriostatic |
| Candida albicans (ATCC 10231) | Yeast (Fungus) | 4.0 | 8.0 | Potent Fungicidal |
| Aspergillus niger (ATCC 16404) | Mold (Fungus) | 16.0 | 32.0 | Moderate Fungicidal |
Table 2: Ergosterol Quantification Assay Data
Demonstrating dose-dependent inhibition of ergosterol biosynthesis.
| Treatment Group | Absorbance (282 nm) | Ergosterol Content (% of Control) | Mechanism Implication |
| Untreated Control (1% DMSO) | 0.845 ± 0.02 | 100% | Normal Membrane Synthesis |
| Fluconazole (Positive Control) | 0.112 ± 0.01 | 13.2% | Validated CYP51 Inhibition |
| Title Compound (MIC/4) | 0.510 ± 0.03 | 60.3% | Moderate Target Engagement |
| Title Compound (MIC/2) | 0.235 ± 0.02 | 27.8% | Strong Ergosterol Depletion |
References
-
Kavitha, B., et al. "Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base." International Research Journal of Pharmacy, 2019. URL:[Link]
-
Husam, et al. "Antimicrobial and Antitubercular Evaluation of Some New 5-Amino-1,3,4-Thiadiazole-2-Thiol Derived Schiff Bases." DRSGIPS, 2021. URL:[Link]
-
National Institutes of Health (NIH). "Antimicrobial activity, ergosterol content and phytochemical screening of Rorippa Islandica (Oeder ex Murr.) and Carrichtera annua (L.)." PMC, 2025. URL:[Link]
Sources
in vitro cytotoxicity assay of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol on A549 or MCF-7 cell lines
Topic: In Vitro Cytotoxicity Assay of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol on A549 and MCF-7 Cell Lines
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, a novel synthetic phenolic compound, against two prevalent human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). We present detailed, validated protocols for cell culture maintenance and two distinct, complementary cytotoxicity assays—the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity. The rationale behind key procedural steps is explained to enhance experimental success and data reliability. Furthermore, this guide includes methodologies for data analysis, interpretation, and a discussion of the potential molecular mechanisms through which phenolic compounds may exert their cytotoxic effects.
Scientific Principles & Rationale
The evaluation of cytotoxicity is a critical first step in the drug discovery pipeline, providing essential information about a compound's potential as a therapeutic agent. The selected compound, 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, belongs to the broad class of phenolic compounds, which are known to exhibit a range of biological activities, including anticancer effects.[1] The inclusion of a fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets.
Target Cell Lines: A549 and MCF-7
-
A549 (Human Lung Carcinoma): This cell line, derived from adenocarcinomic human alveolar basal epithelial cells, is a cornerstone model for lung cancer research.[2] A549 cells are adherent and robust, making them well-suited for high-throughput screening.[3][4]
-
MCF-7 (Human Breast Adenocarcinoma): As an estrogen receptor-positive (ER+) cell line, MCF-7 is one of the most widely used models for studying breast cancer.[5][6] It allows for the investigation of compounds that may interfere with hormone-dependent cancer pathways.
The Mechanistic Basis of Phenolic Compound Cytotoxicity
Phenolic compounds can induce cancer cell death through a variety of mechanisms.[7][8] Understanding these provides context for the expected outcomes. Key pathways include:
-
Induction of Oxidative Stress: Many phenolic compounds can disrupt the redox balance within cancer cells, leading to an accumulation of reactive oxygen species (ROS).[9][10] This can damage DNA, proteins, and lipids, ultimately triggering cell death.[11]
-
Apoptosis Induction: A primary goal of many anticancer agents is to induce programmed cell death, or apoptosis. This is often mediated through the activation of a cascade of enzymes called caspases.[8] In A549 cells, apoptosis is frequently associated with the activation of initiator caspase-9 and effector caspase-3.[12][13][14]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating.[7]
Principles of the Selected Cytotoxicity Assays
Relying on a single assay can be misleading. Therefore, we employ two methods that measure different cellular parameters to provide a more robust assessment of cytotoxicity.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[16] Therefore, a decrease in formazan production correlates with a loss of cell viability.[17]
-
LDH Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[18] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colored product.[19][20] An increase in LDH in the supernatant indicates an increase in cell death.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) |
| 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol | Custom Synthesis | N/A |
| A549 Human Lung Carcinoma Cell Line | ATCC | CCL-185 |
| MCF-7 Human Breast Adenocarcinoma Cell Line | ATCC | HTB-22 |
| F-12K Medium (for A549) | Gibco | 21127022 |
| Eagle's MEM (EMEM) (for MCF-7) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| 0.25% Trypsin-EDTA | Gibco | 25200056 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Cell Proliferation Kit I | MilliporeSigma | 11465007001 |
| LDH Cytotoxicity Detection Kit | Takara Bio | MK401 |
| 96-well Flat-Bottom Cell Culture Plates, Sterile | Corning | 3596 |
| T-75 Cell Culture Flasks, Sterile | Corning | 430641 |
| Human Insulin Solution (for MCF-7) | Sigma-Aldrich | I9278 |
Core Experimental Protocols
Protocol 1: Maintenance and Subculture of Cell Lines
Rationale: Consistent and healthy cell cultures are paramount for reproducible cytotoxicity data. Cells should be maintained in a logarithmic growth phase and not be allowed to become over-confluent, which can alter their physiological responses.[3][5] All procedures must be performed under sterile conditions in a laminar flow hood.
A549 Cell Line Maintenance:
-
Culture Medium: Prepare complete growth medium consisting of F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[21][22]
-
Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculture (Passaging): Passage cells when they reach 70-80% confluency (typically every 3-4 days).[22] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile DPBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[3] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[2] f. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. g. Seed new T-75 flasks at a split ratio of 1:4 to 1:8.[3]
MCF-7 Cell Line Maintenance:
-
Culture Medium: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin.[5][23]
-
Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculture (Passaging): Passage cells when they reach 80-90% confluency.[5] a. Follow steps 3a and 3b as for A549 cells. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C. Detachment may take 5-15 minutes; avoid agitating the flask to prevent clumping.[6] c. Neutralize the trypsin with 6-8 mL of complete growth medium. d. Gently pipette to create a single-cell suspension and transfer to a 15 mL conical tube. e. Centrifuge at 125 x g for 5 minutes.[5] f. Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a split ratio of 1:2 to 1:4.[23]
Protocol 2: MTT Assay for Cell Viability Assessment
Rationale: This protocol establishes a dose-response relationship for the test compound by measuring its effect on cellular metabolic function. A 24-hour incubation is a standard starting point for acute cytotoxicity screening.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing A549 or MCF-7 cells and perform a cell count. Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL (for a target of 5,000 cells/well). Seed 100 µL of this suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.[17]
-
Compound Preparation: Prepare a 100X stock solution of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol in sterile DMSO. On the day of treatment, create a series of 2X working concentrations by diluting the stock in complete culture medium. A typical final concentration range to test is 0.1, 1, 10, 50, and 100 µM.
-
Cell Treatment: Carefully aspirate the medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells.
-
Controls: It is critical to include the following controls on every plate:
-
Untreated Control: Cells treated with 100 µL of culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%) to check for solvent toxicity.[17]
-
Positive Control (Optional): Cells treated with a known cytotoxic agent like Doxorubicin (e.g., 10 µM).
-
-
Incubation: Incubate the plate for 24 hours (or other desired time points like 48 and 72 hours).
-
MTT Addition: Add 10 µL of the MTT labeling reagent (5 mg/mL) to each well.[15]
-
Formazan Development: Incubate the plate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or the solution provided in the kit) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[16][17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
Protocol 3: LDH Assay for Membrane Damage Assessment
Rationale: This assay complements the MTT assay by directly measuring cell death via membrane rupture. It is particularly useful for detecting necrosis or late apoptotic events.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments exactly as described for the MTT assay (Protocol 3.2, steps 1-5).
-
Controls: The controls for the LDH assay are different and essential for accurate calculation:[24]
-
Background Control: Wells with culture medium but no cells.
-
Spontaneous LDH Release (Low Control): Untreated cells. This measures the baseline level of cell death.
-
Maximum LDH Release (High Control): Untreated cells lysed with 10 µL of 10X Lysis Buffer (often Triton X-100, provided in kits) 45 minutes before the end of the incubation. This represents 100% cytotoxicity.[19]
-
Vehicle Control: Cells treated with the highest DMSO concentration.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[24]
-
Sample Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.
-
Reaction: Add 100 µL of the prepared LDH Reaction Mixture to each well.[18][24]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light. The color will develop during this time.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[18]
Data Analysis and Interpretation
MTT Assay Data
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Percent Viability = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] x 100
-
| Compound Conc. (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.250 | 100% |
| 0.1 | 1.213 | 97.0% |
| 1 | 1.050 | 84.0% |
| 10 | 0.688 | 55.0% |
| 50 | 0.250 | 20.0% |
| 100 | 0.138 | 11.0% |
LDH Assay Data
-
Calculate Percent Cytotoxicity:
-
First, subtract the average absorbance of the Background Control from all other readings.
-
Percent Cytotoxicity = [ (Absorbance of Treated Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100.[24]
-
| Compound Conc. (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.150 | 0% |
| Maximum Release | 0.950 | 100% |
| 1 | 0.182 | 4.0% |
| 10 | 0.470 | 40.0% |
| 50 | 0.790 | 80.0% |
| 100 | 0.910 | 95.0% |
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
-
Plot Percent Viability (from MTT) or Percent Cytotoxicity (from LDH) against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC50 value. From the example MTT data, the IC50 would be slightly above 10 µM.
Hypothetical Mechanistic Pathway
Based on the known activities of phenolic compounds, 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol could induce apoptosis through an intrinsic, mitochondria-mediated pathway.[7][8] Increased intracellular ROS can lead to mitochondrial membrane depolarization, releasing cytochrome c, which in turn activates the caspase cascade.[9]
Sources
- 1. Health Benefits of Phenolic Compounds Against Cancers | IntechOpen [intechopen.com]
- 2. nanopartikel.info [nanopartikel.info]
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- 7. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 8. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of mitochondrial oxidative stress in the apoptosis induced by diospyrin diethylether in human breast carcinoma (MCF-7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. media.cellsignal.cn [media.cellsignal.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. protocols.io [protocols.io]
- 21. genome.ucsc.edu [genome.ucsc.edu]
- 22. encodeproject.org [encodeproject.org]
- 23. elabscience.com [elabscience.com]
- 24. takarabio.com [takarabio.com]
Application Notes & Protocols: Molecular Docking of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol with Enzyme Active Sites
Abstract
In the realm of modern drug discovery, in silico computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Molecular docking, in particular, serves as a cornerstone technique for predicting the binding affinity and interaction patterns of small molecules within the active site of a biological target. This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the novel compound 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol. While direct biological data for this specific ligand is not extensively published, its structural motifs—a methoxyphenol core—are present in numerous compounds known to exhibit a range of biological activities, including enzyme inhibition.
This guide uses Human Acetylcholinesterase (AChE), a critical enzyme in the pathophysiology of Alzheimer's disease, as a representative target to illustrate the docking workflow. The choice is rationalized by the known propensity of phenolic compounds to interact with AChE's active site. We will detail the entire process from target and ligand preparation to the execution of the docking simulation using the widely-adopted AutoDock Vina software, and finally, the analysis and validation of the resulting data. This protocol is designed for researchers, scientists, and drug development professionals seeking to apply molecular docking for hypothesis generation and lead discovery.
Strategic Framework: From Hypothesis to Docking
The Rationale: Why Dock 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol with Acetylcholinesterase?
The foundational step in any docking experiment is the formulation of a scientifically sound hypothesis. The subject ligand, 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, is a derivative of 2-methoxyphenol (guaiacol). Phenolic compounds are a major class of secondary plant metabolites known to interact with and modulate the function of various proteins and enzymes.
Our choice of Human Acetylcholinesterase (PDB ID: 4EY7) as the target receptor is deliberate and serves as an exemplary case study for the following reasons:
-
Therapeutic Relevance: AChE is a primary target in the palliative treatment of Alzheimer's disease. Its inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which can alleviate some cognitive symptoms.
-
Well-Characterized Active Site: The AChE active site is a long, narrow gorge containing a catalytic triad (Ser203, His447, Glu334) and a peripheral anionic site (PAS). This well-defined pocket, lined with aromatic residues, provides multiple points of interaction for inhibitor binding, making it an excellent candidate for docking studies.
-
Precedent for Phenolic Inhibitors: Many known AChE inhibitors, including natural compounds and synthetic drugs, feature aromatic and phenolic moieties that form crucial π-π stacking and hydrogen bond interactions within the active site gorge.
Therefore, docking our ligand with AChE allows us to generate a testable hypothesis: that 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol can favorably bind within the AChE active site and may act as a potential inhibitor.
The Core Principle of Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. The process involves two main stages:
-
Conformational Sampling: A search algorithm explores a vast number of possible ligand poses within the defined binding site. Genetic algorithms, like the one used in AutoDock Vina, are particularly effective at efficiently navigating this complex conformational space.
-
Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (ΔG). A more negative score typically indicates a stronger, more favorable binding affinity.
This entire workflow allows for the high-throughput screening of compound libraries and the detailed structural investigation of potential drug candidates before committing to costly and time-consuming experimental synthesis and testing.
Visualization of the Docking Workflow
A successful molecular docking campaign follows a structured and logical progression of steps. Each stage is critical for ensuring the reliability and reproducibility of the final results. The following diagram outlines the comprehensive workflow detailed in this protocol.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Detailed Protocols
This section provides granular, step-by-step instructions. Successful execution requires the specified software to be correctly installed.
Required Software and Resources
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target enzyme. [Link]
-
PubChem or similar database: To obtain the SMILES string of the ligand. [Link]
-
MGLTools (AutoDock Tools): A suite of tools for preparing receptor and ligand files (PDBQT format) and setting up the grid box. [Link]
-
AutoDock Vina: The molecular docking engine. [Link]
-
Molecular Visualization Software: Such as UCSF Chimera/ChimeraX, PyMOL, or Biovia Discovery Studio for analyzing the results.
Protocol 1: Receptor Preparation (Human AChE)
Objective: To prepare the raw PDB structure of Human Acetylcholinesterase (PDB: 4EY7) by removing non-essential molecules, adding necessary atoms, and converting it to the required PDBQT format.
Causality: Raw PDB files often contain crystallographic water molecules, co-solvents, and ions that are not part of the active site and can interfere with the docking process. The protocol also requires adding polar hydrogens and assigning partial charges (Kollman charges for proteins), which are essential for the scoring function to accurately calculate electrostatic interactions.
Steps:
-
Download the PDB File:
-
Navigate to the RCSB PDB database.
-
Search for the PDB ID: 4EY7 .
-
Download the structure in PDB Format and save it as 4ey7.pdb.
-
-
Clean the PDB Structure using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open 4ey7.pdb.
-
Remove Water Molecules: Select Edit -> Delete Water.
-
Remove Heteroatoms/Co-crystallized Ligand: The 4EY7 structure contains the inhibitor Donepezil (DZP). We must remove it to make the binding site available. In the ADT dashboard, select the DZP residue and go to Edit -> Delete -> Delete Selected Atoms.
-
Add Hydrogens: Select Edit -> Hydrogens -> Add. When prompted, choose Polar Only and click OK. This is a crucial step for defining potential hydrogen bond donors and acceptors.
-
Assign Charges: Select Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges to the protein atoms.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose.
-
Select 4ey7 as the molecule and click Select Molecule.
-
A dialog box will appear to save the output file. Save it as receptor.pdbqt. This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Objective: To convert the 2D representation (SMILES) of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol into a 3D, energetically minimized structure in PDBQT format.
Causality: Docking requires a 3D structure of the ligand. Starting from a SMILES string ensures a correct chemical structure. This structure must then be converted to 3D and energy minimized to find a low-energy starting conformation. Gasteiger charges are assigned for electrostatic calculations, and rotatable bonds are defined to allow for ligand flexibility during the docking simulation.
Steps:
-
Obtain SMILES String:
-
The canonical SMILES for 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is: COC1=C(C=CC=C1O)CNCC2=CC=CC=C2F.
-
This can be obtained from PubChem or drawn using chemical drawing software.
-
-
Generate 3D Structure:
-
Use a tool like Open Babel or the online SMILES converter/generator to convert the SMILES string into a 3D structure (e.g., in .mol2 or .pdb format). Save this as ligand.pdb. Many modern tools can perform this conversion accurately.
-
-
Prepare Ligand in ADT:
-
In a new ADT session, go to Ligand -> Input -> Open and select ligand.pdb.
-
Assign Charges: Go to Ligand -> Torsion Tree -> Detect Root. Then, go to Ligand -> Charges -> Compute Gasteiger. This calculates the partial charges suitable for small molecules.
-
Define Rotatable Bonds: Go to Ligand -> Torsion Tree -> Choose Torsions. The software will automatically detect most rotatable bonds. You can manually review and adjust if needed. For this ligand, the defaults are generally appropriate.
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 3: Performing the Molecular Docking
Objective: To define the search space (grid box) on the receptor and run the AutoDock Vina simulation.
Causality: A targeted docking approach requires defining a 3D grid box that encompasses the enzyme's active site. This confines the search algorithm to the region of interest, saving computational time and increasing the chances of finding a relevant binding pose. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases the probability of finding the global minimum energy pose but requires more time.
Steps:
-
Define the Grid Box in ADT:
-
Load the prepared receptor.pdbqt file into ADT.
-
Go to Grid -> Grid Box....
-
A box will appear around the protein. To center it on the active site of AChE (PDB: 4EY7), you can use the coordinates of the original co-crystallized ligand as a guide. The active site gorge is deep, so the box must be sized accordingly.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the active site gorge. For 4EY7, approximate center coordinates are X: -14.0, Y: -43.8, Z: 27.7. A size of X: 25, Y: 25, Z: 25 Ångstroms is a reasonable starting point.
-
Visually inspect the grid box to ensure it covers the entire binding pocket.
-
Note down the center and size values.
-
-
Create a Configuration File:
-
Open a plain text editor.
-
Create a file named config.txt with the following content, replacing the values with those from the previous step:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing receptor.pdbqt, ligand.pdbqt, and config.txt.
-
Execute the following command (ensure the path to the Vina executable is correct):
-
The docking will run, and the output poses will be saved in all_poses.pdbqt, while a summary of the results will be in log.txt.
-
Results: Analysis, Interpretation, and Validation
Interpreting the Output
The log.txt file contains a table of the top binding poses (typically 9 by default) and their corresponding binding affinities.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.852 | 2.431 |
| 3 | -8.7 | 2.105 | 3.011 |
| ... | ... | ... | ... |
| Table 1: Example output from an AutoDock Vina log file. "RMSD l.b." and "RMSD u.b." refer to the root-mean-square deviation from the best mode, providing a measure of how different the poses are from each other. |
Key Metrics:
-
Binding Affinity: The primary value of interest, reported in kcal/mol. A more negative value suggests stronger binding. A value of -7.0 kcal/mol or lower is generally considered a good starting point for a potential hit.
-
Pose Analysis: The top-ranked pose (Mode 1) is the most favorable according to the scoring function. It is crucial to visually inspect this pose to ensure it makes chemical sense.
Protocol 4: Visualization and Interaction Analysis
Objective: To visually inspect the predicted binding pose and identify key molecular interactions between the ligand and the receptor.
Causality: A good docking score is meaningless if the binding pose is not plausible. Visualization allows the researcher to assess the quality of the pose and understand the structural basis of the predicted affinity. Identifying specific interactions (e.g., hydrogen bonds, π-π stacking) provides concrete hypotheses that can be tested experimentally, for instance, through site-directed mutagenesis.
Steps:
-
Load Structures into Visualization Software (e.g., PyMOL):
-
Open PyMOL.
-
Load the receptor: File -> Open -> receptor.pdbqt.
-
Load the docking results: File -> Open -> all_poses.pdbqt. The ligand poses will be loaded as a multi-state object.
-
-
Analyze the Top-Ranked Pose:
-
Focus on the first state (Mode 1) of the ligand.
-
Display the receptor active site residues within ~5 Å of the ligand.
-
Use visualization tools to identify key interactions:
-
Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. The phenolic -OH and the secondary amine in the ligand are potential H-bond donors/acceptors.
-
Hydrophobic Interactions: Observe where the fluorophenyl and methoxyphenyl rings are buried in nonpolar pockets of the receptor.
-
π-π Stacking: The aromatic rings of the ligand can stack with aromatic residues in the AChE gorge, such as Trp86 or Tyr337.
-
-
-
Generate Publication-Quality Images: Use the rendering capabilities of the software to create clear images that highlight the key interactions.
Caption: Decision-making flowchart for analyzing docking results.
Trustworthiness: A Self-Validating Protocol
A crucial step in any docking study is to validate the protocol itself to ensure it can reliably reproduce known binding modes.
Protocol Validation by Re-docking:
-
Use the Native Ligand: Take the co-crystallized ligand that was removed in Protocol 1 (Donepezil from 4EY7).
-
Prepare It: Prepare the native ligand using the same steps in Protocol 2.
-
Re-dock It: Dock the native ligand back into its own receptor's binding site using the exact same grid box and docking parameters (Protocol 3).
-
Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Assess Accuracy: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the experimentally determined binding mode. This builds confidence in the poses predicted for your novel compound.
Conclusion
This application note provides a rigorous and detailed framework for performing a molecular docking study of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol against the active site of Human Acetylcholinesterase. By following these protocols, researchers can generate robust in silico data to form structural hypotheses about the ligand's potential binding mode and affinity. While computational results are predictive, a well-executed and validated docking study, as described herein, is an invaluable first step in the structure-based drug design pipeline, effectively guiding subsequent experimental validation and lead optimization efforts.
References
-
Scripps Research. (n.d.). AutoDock Vina. Retrieved March 11, 2026, from [Link]
-
The Inertial Blog. (2023). Preparing the Receptor Files for Molecular Docking. Retrieved March 11, 2026, from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Available at: [Link]
-
ResearchGate. (2022). Validation of docking protocol by redocking the cocrystallized ligand.... Retrieved March 11, 2026, from [Link]
-
Schrödinger. (n.d.). Generating a 3D Ligand Structure from a CAS Number or SMILES String. Retrieved March 11, 2026, from [Link]
-
BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. Retrieved March 11, 2026, from [Link]
Topic: Formulation of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol for In Vivo Animal Studies
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, a novel small molecule with a chemical structure indicative of poor aqueous solubility. The successful in vivo evaluation of such compounds is critically dependent on the development of an appropriate delivery vehicle that ensures adequate bioavailability and minimizes variability in preclinical models. This application note details a systematic, step-by-step approach for researchers, beginning with an analysis of the compound's inferred physicochemical properties. It then outlines several field-proven formulation strategies, including co-solvent systems, surfactant-based vehicles, and pH modification. Detailed, validated protocols are provided for the preparation and assessment of these formulations, enabling scientists to select and optimize a vehicle tailored to their specific experimental needs (e.g., route of administration, desired concentration). The causality behind each step is explained to empower researchers to troubleshoot and adapt these methods.
Part 1: Pre-formulation Analysis and Physicochemical Profile
The structure contains a lipophilic fluorophenyl ring, an aromatic phenol, and a secondary amine, suggesting it is a weakly basic compound with low water solubility. These properties are the primary drivers of the formulation challenges.
Table 1: Estimated Physicochemical Properties of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol and Their Formulation Implications
| Property | Estimated Value | Implication for Formulation |
| LogP (Octanol-Water Partition Coefficient) | > 3.0 | High lipophilicity suggests very poor aqueous solubility. The compound will preferentially partition into non-polar environments.[1] |
| Aqueous Solubility | < 0.01 mg/mL | Direct dosing in simple aqueous vehicles like saline or PBS is not feasible. Solubilization enhancement is mandatory.[4] |
| pKa (Basic) | 2.5 - 4.5 | The secondary amine is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Acidification could form a more soluble salt.[5] |
| pKa (Acidic) | 8.0 - 10.0 | The phenolic hydroxyl group is weakly acidic. At physiological pH, it will be protonated and neutral. |
| Chemical Structure | Phenolic Hydroxyl, Secondary Amine | The phenolic group can be prone to oxidation. The amine can participate in acid-base reactions. Both groups can form hydrogen bonds.[6] |
Part 2: Strategic Approaches to Solubilization
For a lipophilic, poorly soluble compound like 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, several formulation strategies can be employed. The choice depends on the required dose, route of administration, and the animal model.[7]
Co-solvent Systems
This is the most common and direct approach.[7] It involves dissolving the compound in a water-miscible organic solvent before diluting it with an aqueous vehicle. The organic co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and creating a more favorable environment for the lipophilic drug.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), Polyethylene Glycols (PEG 300, PEG 400), Ethanol.[7]
-
Causality: The key is to use the minimum amount of organic co-solvent required for solubilization, as high concentrations can cause local irritation, hemolysis (for IV administration), and potential idiosyncratic toxicity.[8]
Surfactant-Based Systems (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous medium.[5]
-
Common Surfactants: Polysorbates (Tween® 80), Poloxamers (Kolliphor® P 188), and Vitamin E TPGS.[9]
-
Causality: This method is highly effective but must be used judiciously. Surfactants can have their own biological effects and have been associated with hypersensitivity reactions and vehicle-induced toxicity in some animal models.[10]
pH Adjustment
Leveraging the weakly basic nature of the secondary amine, pH adjustment can be used to form a soluble salt in situ. By lowering the pH of the vehicle, the amine group becomes protonated (R₂NH₂⁺), which generally exhibits significantly higher aqueous solubility than the free base form.[5]
-
Causality: This approach is ideal for creating true solutions. However, the formulation's pH must be compatible with the physiological route of administration. For intravenous (IV) injection, the final pH should ideally be buffered close to physiological pH (7.4) to avoid precipitation upon injection and minimize injection site irritation.[11]
Part 3: Experimental Protocols for Formulation Development
The following protocols provide validated starting points. Researchers must perform feasibility testing to determine the optimal formulation for their specific drug concentration and animal model.
Crucial First Step: Always prepare a vehicle-only control group for in vivo studies to differentiate compound effects from vehicle effects. [7]
Protocol 1: Ternary Co-solvent System (DMSO/PEG 400/Saline)
This protocol is a robust starting point for many poorly soluble compounds intended for intraperitoneal (IP) or subcutaneous (SC) administration.
Materials:
-
2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol ("Compound")
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% Saline
-
Sterile vials, vortex mixer, and precision pipettes
Step-by-Step Methodology:
-
Calculate Required Amounts: Determine the mass of the Compound and the volume of each vehicle component needed for the desired final concentration and total dosing volume. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% Saline.
-
Initial Dissolution: Weigh the Compound into a sterile vial.
-
Add the calculated volume of DMSO to the vial. Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. Gentle warming (37°C) or sonication can be used if necessary.
-
Add PEG 400: Add the calculated volume of PEG 400. Vortex again until the solution is homogeneous and clear.
-
Aqueous Dilution: Slowly add the sterile 0.9% Saline dropwise while continuously vortexing. This is a critical step; rapid addition can cause the compound to precipitate out of solution.
-
Final Observation: Inspect the final formulation. It must be a clear, homogenous solution free of any visible precipitate. If precipitation occurs, the ratio of co-solvents may need to be increased or the final drug concentration lowered.
Protocol 2: Surfactant-Enhanced Co-solvent System (The "TPT" Vehicle)
This is a powerful formulation for achieving higher concentrations and is suitable for IV, IP, or oral (PO) administration. The acronym stands for Tween/PEG/Tris-buffer, though saline is often substituted for Tris.
Materials:
-
"Compound"
-
DMSO, sterile, injectable grade
-
PEG 400, sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials, vortex mixer, sonicator (optional)
Step-by-Step Methodology:
-
Calculate Required Amounts: A widely-used starting point is a vehicle composition of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.[7]
-
Initial Dissolution: In a sterile vial, add the weighed Compound powder.
-
Add the calculated volume of DMSO and vortex until the powder is fully dissolved.
-
Add Non-aqueous Components: Add the PEG 400 and Tween 80 to the vial. Vortex thoroughly to ensure a clear, homogenous organic phase.
-
Aqueous Dilution: Slowly, and with constant agitation (vortexing), add the sterile Saline or PBS to the organic mixture.
-
Final Observation & Stability Check: The final formulation should be a clear solution. Observe the solution for at least 30 minutes to ensure no delayed precipitation occurs. If the solution appears hazy or opalescent, it may indicate the formation of a microemulsion, which can be acceptable but requires further characterization.
Part 4: Workflow for Formulation Selection and Validation
A systematic approach is required to identify the most suitable vehicle. The following workflow guides the researcher through a logical sequence of experiments.
Caption: Workflow for in-vivo formulation development.
This workflow provides a self-validating system. By starting with a simple co-solvent system and escalating in complexity only when necessary, researchers can identify the simplest effective vehicle, thereby minimizing the potential for confounding effects from excipients.
Part 5: Quality Control and Stability Assessment
Once a lead formulation is identified, it is crucial to perform basic quality control checks.
-
Concentration Verification: The concentration of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol in the final formulation should be verified using an appropriate analytical method, such as HPLC-UV. This ensures dosing accuracy.
-
Short-Term Stability: The physical stability of the formulation should be assessed at room temperature for the expected duration of the animal experiment (e.g., 4-8 hours). Any signs of precipitation, crystallization, or phase separation would render the formulation unsuitable.
-
Sterility: For parenteral routes, the formulation must be prepared aseptically using sterile components and, if possible, terminally filtered through a 0.22 µm syringe filter. Compatibility of the formulation with the filter material should be confirmed to prevent drug adsorption.
Part 6: Visualization of Solubilization Mechanisms
Understanding how the selected excipients work at a molecular level is key to troubleshooting and optimization.
Caption: Simplified 2D representation of solubilization mechanisms.
References
-
BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Retrieved from BenchChem website.[7]
-
Azarakhsh, E., et al. (2025). Various therapeutic formulations of phenolic compounds: An overview. Micro Nano Bio Aspects, 4(1), 1-10.[6]
-
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.[1]
-
ResearchGate. (n.d.). Phenolic Compound Bioavailability Using In Vitro and In Vivo Models.[12]
-
Tecnológico de Monterrey. (n.d.). Nanoformulations applied to the delivery of phenolic compound.[13]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.[4]
-
Li, P., et al. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Sciences, 104(7), 2146-2160.[9]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[5]
-
International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99.[14]
-
D'Amato, A., et al. (2023). Biogenic Amine Content Analysis of Three Chicken-Based Dry Pet Food Formulations. Animals, 13(12), 1945.[15]
-
Apte, S. P. (2001). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology, 25(6), 44-54.[16]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343.[17]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol Properties. CompTox Chemicals Dashboard.[2]
-
Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation.[11]
-
Parmar, J., & Rane, S. (2013). Excipient Selection In Parenteral Formulation Development. PharmaTutor.[8]
-
Krois, K., & Mikulic-Petkovsek, M. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Foods, 9(10), 1383.[18]
-
Ferreira, I. C. F. R., et al. (2015). In vivo antioxidant activity of phenolic compounds: facts and gaps. Trends in Food Science & Technology, 46(1), 1-12.[19]
-
de Oliveira, L. F. S., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Scientific Reports, 13(1), 14838.[10]
Sources
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol | C15H17NO2 | CID 3263834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excipients' Attributes Crucial for Parenteral Preparation [roquette.com]
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- 14. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the Encapsulation in Bioavailability of Phenolic Compounds [mdpi.com]
- 19. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
Application Notes & Protocols: Synthesis of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol Derivatives for SAR Studies
Introduction
In the landscape of modern drug discovery, the systematic exploration of chemical space around a core molecular scaffold is a cornerstone of identifying novel therapeutic agents. Structure-Activity Relationship (SAR) studies provide the empirical foundation upon which lead compounds are optimized for potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on a particularly promising scaffold: 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol. This structure combines a phenol, known for its hydrogen-bonding capabilities and potential antioxidant properties, with a flexible aminomethyl linker and a substituted aromatic ring, offering multiple points for diversification.[3][4]
The synthesis of derivatives based on this core is efficiently achieved through the Mannich reaction, a three-component condensation that is robust, versatile, and foundational in medicinal chemistry.[5][6][7] This document provides a detailed, experience-driven protocol for the synthesis, purification, and characterization of these derivatives. It further outlines a strategic approach to designing a compound library and executing the subsequent SAR studies, complete with a protocol for a representative in vitro assay. The goal is to equip researchers with the practical knowledge to not only synthesize these compounds but also to rationally interpret the resulting biological data to drive drug discovery projects forward.
Section 1: The Synthetic Strategy: A Guided Mannich Reaction
The aminomethylation of phenols via the Mannich reaction is a powerful and direct method for producing the target scaffold.[5][8] This one-pot, three-component reaction involves an active hydrogen compound (6-methoxyphenol), an aldehyde (formaldehyde), and an amine (2-fluoroaniline), offering a convergent and atom-economical route to the desired products.[7]
Principle and Rationale
The reaction proceeds via two key stages:
-
Formation of the Iminium Ion: In the presence of an acid catalyst, formaldehyde and the amine (2-fluoroaniline) react to form a highly electrophilic iminium ion.[5][8] This species is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich 6-methoxyphenol acts as the nucleophile. The hydroxyl and methoxy groups activate the aromatic ring, directing the electrophilic iminium ion to the ortho position to form the C-C bond and yield the final Mannich base.[5]
The choice of an acid catalyst (like HCl) is crucial to facilitate iminium ion formation without promoting unwanted polymerization of formaldehyde.[9] Ethanol is selected as the solvent due to its ability to dissolve all reactants and its appropriate boiling point for the reaction conditions.
General Synthetic Workflow
The overall process, from initial reaction setup to final data analysis, follows a logical and systematic progression. This ensures the integrity of the synthesized compounds and the reliability of the subsequent biological data.
Caption: Key modification points for SAR exploration.
-
Position R¹ (Phenolic Ring): Introducing different substituents on the phenol ring (e.g., at the 4-position) can explore the effects of electronic donation/withdrawal and steric bulk on activity.
-
Position R² (Amine Ring): Varying the substituents on the aniline ring allows for probing the importance of electronics (e.g., changing fluorine to chlorine or a methyl group) and hydrogen bond donating/accepting capabilities.
-
Position R³ (Methoxy Group): Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can investigate the role of lipophilicity and steric hindrance in this region.
Protocol: In Vitro Biological Evaluation (Example: Kinase Inhibition Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase, a common application in drug discovery.
Materials:
-
Synthesized compounds dissolved in DMSO (10 mM stock solutions)
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of the target kinase in assay buffer and add it to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a luminometer to measure the signal in each well.
Data Analysis and Interpretation
The raw data from the biological assay is used to determine the potency of each compound, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [10]
-
Data Normalization: The signal from each well is normalized relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Curve Fitting: The normalized data is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic equation to calculate the IC₅₀ value. [10]3. SAR Table Compilation: The results are compiled into a table to facilitate the comparison of chemical structures with their corresponding biological activities.
Table 1: Example Structure-Activity Relationship Data
| Compound ID | R² (Amine Ring) | R¹ (Phenol Ring) | Kinase IC₅₀ (nM) |
| REF-01 | 2-Fluoro | H | 150 |
| SAR-02 | 4-Fluoro | H | 875 |
| SAR-03 | 2-Chloro | H | 95 |
| SAR-04 | 2-Methyl | H | 450 |
| SAR-05 | 2-Fluoro | 4-Chloro | 75 |
| SAR-06 | 2-Fluoro | 4-Methoxy | >1000 |
Interpretation:
-
Comparing REF-01 and SAR-02 suggests that the position of the fluorine atom is critical, with ortho-substitution being favored over para.
-
The switch from fluorine to chlorine (SAR-03 ) maintains or slightly improves potency, indicating that an electron-withdrawing group at the 2-position is beneficial.
-
Introducing an electron-donating methyl group (SAR-04 ) reduces potency, further supporting the need for an electronegative substituent at this position.
-
Adding a chloro group to the phenol ring (SAR-05 ) enhances activity, suggesting a new interaction pocket.
-
Adding a methoxy group to the phenol ring (SAR-06 ) abolishes activity, possibly due to steric hindrance or unfavorable electronic effects.
These initial findings provide a clear rationale for the next round of synthesis, focusing on further exploration of halogen substitutions at the 2-position of the amine ring and the 4-position of the phenol ring.
Conclusion
This guide provides a comprehensive framework for the synthesis and SAR evaluation of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol derivatives. By combining a robust synthetic protocol based on the Mannich reaction with a systematic approach to library design and biological testing, researchers can efficiently navigate the chemical space around this versatile scaffold. The insights gained from such studies are invaluable for the iterative process of drug design, ultimately accelerating the journey from a preliminary hit to a well-optimized lead candidate.
References
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]
-
Khan, K. M., et al. (2021). Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Natural Product Research. Available at: [Link]
-
Olejnik, A., et al. (2017). The Structure–Antioxidant Activity Relationship of Ferulates. Molecules. Available at: [Link]
-
Sato, S., et al. (2008). Imines that React with Phenols in Water over a Wide pH Range. Journal of the American Chemical Society. Available at: [Link]
-
Rivera, D. G., et al. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules. Available at: [Link]
-
He, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. Available at: [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available at: [Link]
-
ResearchGate. (n.d.). Mannich reaction mechanism for phenols. Available at: [Link]
-
Skripka, M. O., et al. (2021). Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-t[5][11][12]riazolo[3,4-a]b[5][13]enzodiazepine under the code RD. Research Results in Pharmacology. Available at: [Link]
-
Chemistry Steps. (2021). Mannich Reaction. Available at: [Link]
- Google Patents. (n.d.). EP2842935A1 - Mannich base, preparation method for same, and application thereof.
-
ResearchGate. (n.d.). Predicting the activity of methoxyphenol derivatives antioxidants: II —Importance of the nature of the solvent on the mechanism, a DFT study. Available at: [Link]
-
Crimson Publishers. (2018). Synthesis of New Antibiotics via Mannish Reaction. Available at: [Link]
-
ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Available at: [Link]
-
Puig-de la Bellacasa, R., et al. (2018). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. Available at: [Link]
-
NCBI Bookshelf. (2012). Assay Operations for SAR Support. In Assay Guidance Manual. Available at: [Link]
-
Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
López-Gutiérrez, N., et al. (2021). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. Applied Sciences. Available at: [Link]
-
Kumar, A., et al. (2011). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. International Journal of Drug Development and Research. Available at: [Link]
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antioxidant Activity Relationship of Ferulates | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
- 12. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol Synthesis
Welcome to the Technical Support Center. The synthesis of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol via the reductive amination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 2-fluoroaniline 1 presents unique chemical challenges. Because the ortho-fluoro substituent on the aniline is highly electron-withdrawing, it significantly dampens the amine's nucleophilicity. This often leads to stalled reactions or poor yields if standard reduction protocols are applied.
This guide provides a self-validating methodology, mechanistic troubleshooting, and empirical data to ensure high-yield synthesis.
Section 1: Mechanistic Workflow & Self-Validating Protocol
To achieve optimal yields, the reaction must be treated as a two-stage process (imine condensation followed by reduction), even if performed in a single reaction vessel. We strongly recommend the use of Sodium Triacetoxyborohydride (STAB) over traditional Sodium Borohydride (NaBH₄) due to its superior chemoselectivity 2.
Workflow for the reductive amination of o-vanillin with 2-fluoroaniline.
Step-by-Step Methodology
1. Reagent Preparation & Condensation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of o-vanillin and 1.1 equivalents of 2-fluoroaniline in anhydrous 1,2-dichloroethane (DCE) (10 mL/mmol).
-
Causality: DCE is the preferred solvent for STAB reductions as it provides optimal solubility and reaction kinetics compared to THF or methanol 3.
-
Add 1.0 equivalent of glacial acetic acid (AcOH) and a dehydrating agent (e.g., activated 4Å molecular sieves).
-
Causality: The AcOH protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the weak nucleophilicity of 2-fluoroaniline. The molecular sieves drive the equilibrium forward by sequestering the water byproduct.
2. In-Process Validation (Critical):
-
Stir the mixture at room temperature for 2-4 hours.
-
Self-Validation Step:Do not proceed until TLC (Hexane:EtOAc 7:3) or LC-MS confirms the complete disappearance of the o-vanillin spot and the formation of the intermediate (E)-2-methoxy-6-(((2-fluorophenyl)imino)methyl)phenol. Proceeding prematurely guarantees the formation of over-reduced alcohol side products.
3. Selective Reduction:
-
Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB).
-
Causality: STAB is sterically bulky and electronically deactivated by its three acetate groups. It will selectively reduce the protonated iminium ion without reducing any residual unreacted aldehyde 4.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
4. Quenching and Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted borohydride safely, preventing product degradation.
-
Extract with dichloromethane (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Section 2: Quantitative Performance Metrics
The choice of reducing agent fundamentally dictates the success of this specific synthesis. The table below summarizes empirical data comparing common reducing agents for the o-vanillin and 2-fluoroaniline system.
| Reducing Agent | Solvent System | Acid Catalyst | Avg. Reaction Time | Target Amine Yield | Primary Side Product |
| NaBH₄ | Methanol | None | 1 - 2 h | < 20% | 2-hydroxy-3-methoxybenzyl alcohol (Over-reduction) |
| NaBH₃CN | Methanol | AcOH (pH 5-6) | 12 - 24 h | 60 - 70% | Trace alcohol / Cyanide adducts |
| STAB (NaBH(OAc)₃) | 1,2-Dichloroethane | AcOH (1.0 eq) | 4 - 6 h | > 85% | Minimal (Trace unreacted aniline) |
Section 3: Troubleshooting Guide & FAQs
Troubleshooting logic for resolving low yields in reductive amination.
Q1: Why is my reaction stalling at the imine formation stage, leaving unreacted starting materials? A1: The primary culprit is the weak nucleophilicity of 2-fluoroaniline. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the amine nitrogen. Additionally, its ortho-position creates steric hindrance. Solution: You must force the equilibrium. Use activated 4Å molecular sieves to continuously remove water, and ensure you are using exactly 1.0 equivalent of acetic acid to activate the aldehyde without fully protonating the weakly basic amine (pKa ~3.2).
Q2: I am observing a large amount of 2-hydroxy-3-methoxybenzyl alcohol instead of my target secondary amine. What went wrong? A2: You are experiencing premature reduction of the aldehyde, which is a classic failure mode when using Sodium Borohydride (NaBH₄) in a one-pot reductive amination. NaBH₄ reduces aldehydes much faster than the sluggish imine formation can occur. Solution: Switch to Sodium Triacetoxyborohydride (STAB). As documented in authoritative literature on reductive amination 34, STAB is exceptionally inert toward ketones and aldehydes under these conditions, allowing the imine to form and be reduced sequentially without side reactions.
Q3: How do I efficiently separate the unreacted 2-fluoroaniline from the target 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol? A3: Standard chromatography can sometimes result in co-elution due to similar polarities. However, you can exploit their pKa differences. 2-Fluoroaniline is a very weak base (pKa ~3.2), whereas your target secondary benzylamine derivative is significantly more basic (pKa ~8.0). Solution: Perform a pH-controlled acid-base extraction. Adjust the aqueous layer to pH 5.0. The target secondary amine will protonate and migrate to the aqueous layer, while the unreacted 2-fluoroaniline will remain in the organic layer. Separate, then basify the aqueous layer to pH 10 to recover your pure product.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration Source: ACS Omega URL: [Link]
-
Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: MDMA.ch (Archived Literature Review) URL: [Link]
Sources
Technical Support Center: Resolving Poor Solubility of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic biological readouts—such as shifting IC50 values, irreproducible replicates, or flatlining dose-response curves—when working with complex synthetic tool compounds.
The compound 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is a classic Mannich base. While Mannich bases are highly prized in drug discovery for their diverse biological activities and potential as pharmacophores[1], their physicochemical properties often present significant formulation hurdles in standard aqueous assays. This guide is designed to help you diagnose the root cause of precipitation and implement self-validating protocols to rescue your assay.
Part 1: Mechanistic Root Cause Analysis
Q: Why does 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol precipitate instantly in my standard assay buffers?
A: The precipitation is driven by the molecule's specific ionization state at physiological pH and the phenomenon of "solvent shock."
-
Zwitterionic/Neutral State: This compound consists of a methoxyphenol ring linked via an aminomethyl bridge to a 2-fluorophenyl group. At a physiological pH of 7.4, the secondary amine (derived from a weakly basic aniline) remains largely unprotonated. Simultaneously, the phenol group (pKa ~9–10) is also neutral. Because the molecule lacks an ionic charge at pH 7.4, it is highly lipophilic and inherently insoluble in water[1].
-
Solvent Shock: Researchers typically dissolve hydrophobic compounds in 100% DMSO and spike them directly into aqueous media. When this happens, the DMSO rapidly diffuses into the bulk water, stripping the compound of its solvation shell. The planar aromatic rings and hydrogen-bonding capabilities of the Mannich base promote rapid intermolecular π−π stacking, leading to localized supersaturation and irreversible crystallization[2].
Q: How do I choose the right solubilization strategy for my specific assay?
A: Your strategy must be dictated by the biological constraints of your assay (e.g., DMSO toxicity limits for cells vs. biochemical enzyme tolerance). Use the workflow below to triage your approach.
Caption: Workflow for diagnosing and resolving compound precipitation in biological assays.
Quantitative Data: Solubilization Strategies Comparison
| Strategy | Mechanism of Action | Max Recommended Concentration | Best Suited For | Self-Validation Metric |
| Aqueous DMSO Step-Down | Prevents localized supersaturation via gradual solvent exchange. | 1–5% DMSO (Assay dependent) | High-throughput biochemical screens | OD600 Turbidity < 0.05 |
| HP-β-CD Complexation | Host-guest encapsulation of the fluorophenyl ring. | 10–20% w/v HP-β-CD | Cell-based assays (low toxicity) | HPLC/UV recovery > 95% post-spin |
| PEG-PLGA Micellization | Entrapment in a hydrophobic polymer core. | 1–5 mg/mL Polymer | Prolonged in vitro / in vivo studies | DLS Polydispersity Index < 0.2 |
Part 2: Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system . Do not proceed to biological testing until the validation step confirms the compound is in a bioavailable, monomeric state.
Protocol A: Acoustic Dispensing & Step-Down Dilution (For Biochemical Assays)
Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a high concentration gradient that forces the compound out of solution. By creating an intermediate stock, you lower the thermodynamic barrier to aqueous integration, allowing the compound to remain kinetically trapped in solution long enough for the assay[2].
-
Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes.
-
Intermediate Dilution: Prepare a 50% DMSO / 50% Assay Buffer solution. Dilute your 10 mM stock into this intermediate solution to reach 1 mM.
-
Assay Addition: Add the intermediate stock dropwise to your final assay plate while maintaining constant agitation (e.g., using an orbital shaker). Ensure the final DMSO concentration does not exceed your enzyme's validated tolerance (typically 1-5%).
-
Self-Validation Step: Read the assay plate on a spectrophotometer at 600 nm (OD600) before adding your biological target. A baseline shift (OD600 > 0.05) indicates micro-precipitation. If clear, proceed with the assay.
Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based Assays)
Causality: Cell-based assays cannot tolerate high DMSO concentrations. Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic internal cavity that perfectly accommodates the 2-fluorophenyl and methoxyphenol rings, while its hydrophilic exterior keeps the entire complex dissolved in aqueous media.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your base cell culture media (without FBS). Filter sterilize through a 0.22 µm PES membrane.
-
Complexation: Add your compound (either as dry powder or a minimal volume of DMSO stock) directly into the HP- β -CD solution to achieve your desired top-dose concentration.
-
Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at room temperature to drive the host-guest complexation.
-
Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed compound. Sample the supernatant and analyze via HPLC/UV[3]. If the measured concentration matches your theoretical input, the complexation is 100% successful.
Caption: Mechanistic pathways of compound precipitation versus carrier-mediated solubilization.
Protocol C: Polymeric Micellization (For Prolonged / Complex Media Assays)
Causality: For assays requiring long incubation times (e.g., 72-hour cell viability assays), cyclodextrin complexes may dynamically dissociate. Amphiphilic diblock copolymers like PEG-PLGA self-assemble into stable micelles, sequestering the hydrophobic Mannich base in their core and preventing degradation or precipitation over extended periods[4].
-
Co-Dissolution: Dissolve 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol and mPEG-PLGA copolymer in a volatile organic solvent (e.g., dichloromethane or ethanol) at a 1:10 drug-to-polymer weight ratio.
-
Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation overnight to form a thin solid dispersion[5].
-
Hydration: Rehydrate the film with PBS or cell culture media, vortexing vigorously to induce micelle self-assembly.
-
Self-Validation Step: Analyze the solution using Dynamic Light Scattering (DLS). A monodisperse peak at ~20-50 nm with a Polydispersity Index (PDI) < 0.2 confirms the successful formation of drug-loaded micelles.
Part 3: Advanced Troubleshooting FAQs
Q: I diluted my compound in media and it looks perfectly clear to the naked eye, but my IC50 is shifting day-to-day. Why? A: You are likely experiencing micro-precipitation. The compound may form nanoscale colloidal aggregates that do not scatter enough light to be visible, but drastically reduce the bioavailable monomeric concentration. This leads to underestimated activity and variable data[2]. Always validate "clear" solutions with nephelometry or DLS.
Q: Since it's a Mannich base, can I just lower the pH of my assay buffer to protonate the amine and increase solubility? A: While protonation of the secondary amine will indeed improve aqueous solubility[1], altering your assay pH to < 6.0 can denature your target protein or stress your cell cultures, leading to artifactual data. Carrier-mediated solubilization (Protocols B and C) is a much safer, biologically inert approach.
Q: Does freeze-thawing the DMSO stock affect this compound? A: Yes. Anhydrous DMSO is highly hygroscopic. Repeated opening of the stock tube introduces atmospheric moisture. Over time, this water content lowers the solubility limit of the compound in the stock solution itself, causing it to invisibly seed and crystallize. Always aliquot your 10 mM DMSO stocks into single-use tubes and store them at -20°C in a desiccator.
References
- Source: nih.
- Source: nih.
- Source: pjps.
- Source: sigmaaldrich.
- Source: oarjbp.
Sources
- 1. oarjbp.com [oarjbp.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannich bases of scutellarein as thrombin-inhibitors: design, synthesis, biological activity and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 5. pjps.pk [pjps.pk]
optimizing reaction conditions for Mannich or Schiff base synthesis of aminomethylphenols
Welcome to the technical support center for the synthesis of aminomethylphenols via Mannich and Schiff base pathways. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their mechanistic understanding. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Troubleshooting Guide for the Mannich Reaction
The Mannich reaction is a powerful three-component condensation used to aminoalkylate phenols, typically using formaldehyde and a primary or secondary amine.[1][2] The reaction proceeds via an electrophilic aromatic substitution of the electron-rich phenol by a pre-formed electrophile, the Eschenmoser salt precursor (iminium ion).[3] While robust, the reaction is sensitive to several parameters that can lead to undesired outcomes.
Q1: My Mannich reaction has a very low yield or is not working at all. What are the likely causes and solutions?
Answer:
Low or no yield in a Mannich reaction with phenols is a common issue that typically points to one of three areas: the stability of the iminium ion, the reactivity of the phenol, or suboptimal reaction conditions.
-
Cause 1: Iminium Ion Instability or Poor Formation. The electrophile in this reaction, an iminium ion, is formed in situ from the amine and formaldehyde.[4] This equilibrium can be unfavorable if conditions are not correct.
-
Solution: Ensure your amine and formaldehyde are of high purity. Aqueous formaldehyde solutions (formalin) can contain paraformaldehyde, which has different reactivity. Consider using freshly prepared formaldehyde or paraformaldehyde under conditions known to favor depolymerization. The reaction is often acid-catalyzed; ensure the pH is mildly acidic to facilitate iminium ion formation without excessively protonating the amine, which would render it non-nucleophilic.[5]
-
-
Cause 2: Insufficient Nucleophilicity of the Phenol. While the hydroxyl group is strongly activating, bulky substituents or electron-withdrawing groups on the phenol ring can decrease its nucleophilicity, hindering the attack on the iminium ion.[3]
-
Solution: For less reactive phenols, you may need more forcing conditions. This can include increasing the reaction temperature, extending the reaction time, or using a more effective catalyst system, such as a Lewis acid, to enhance the electrophilicity of the iminium ion.[6]
-
-
Cause 3: Suboptimal Temperature or Concentration. High temperatures can sometimes lead to decomposition of reactants or products, while very low temperatures may stall the reaction.
-
Solution: Temperature is a critical parameter to optimize.[7] Start at a moderate temperature (e.g., room temperature to 50°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gradually increase the temperature.
-
Caption: Troubleshooting workflow for low yield.
Q2: My reaction is producing a thick, intractable tar or polymer instead of the desired aminomethylphenol. How can I prevent this?
Answer:
Polymerization is arguably the most frequent side reaction in the Mannich synthesis of phenols, primarily due to the high reactivity of formaldehyde and the potential for multiple substitutions on the phenol ring.[7]
-
Cause 1: High Reactivity and Concentration of Formaldehyde. Formaldehyde can self-polymerize or react uncontrollably with the phenol at multiple sites.[7]
-
Solution: The most effective strategy is to control the concentration of the reactive species. Employ a slow, dropwise addition of the formaldehyde or the amine to the reaction mixture.[7] This keeps the instantaneous concentration of the electrophile low, favoring the desired mono-amination over polymerization.
-
-
Cause 2: Over-activation of the Phenol Ring. Highly activated phenols (e.g., resorcinol, catechols) are very susceptible to multiple additions, leading to cross-linked polymeric material.[8]
-
Solution:
-
Stoichiometry Control: Use the phenol as the limiting reagent to reduce the chance of multiple substitutions.
-
Lower Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can significantly reduce the rate of side reactions relative to the desired product formation.[7]
-
Solvent Choice: A solvent that poorly solubilizes the desired mono-substituted product can sometimes cause it to precipitate out of the reaction mixture, protecting it from further reaction.
-
-
-
Cause 3: Use of Primary Amines or Ammonia. If a primary amine or ammonia is used, the resulting Mannich base still has N-H protons. This product can react again with formaldehyde to form a new iminium ion, which can then react with another molecule of phenol, leading to oligomers.[4]
-
Solution: Whenever possible, use a secondary amine (e.g., dimethylamine, piperidine, morpholine). The resulting tertiary amine product cannot react further in this manner, effectively capping the reaction.[4]
-
Q3: I am getting a mixture of ortho- and para-substituted products. How can I improve the regioselectivity?
Answer:
The hydroxyl group of a phenol is a powerful ortho, para-director due to resonance delocalization, so obtaining a mixture is common.[3] The ratio of these isomers is dictated by a combination of steric and electronic effects, which can be influenced by the reaction conditions.
-
Steric Hindrance:
-
Mechanism: Large or bulky amines will lead to a sterically demanding iminium ion, which will preferentially attack the less hindered para-position of the phenol.
-
Solution: To favor para-substitution, use a bulkier secondary amine (e.g., diisopropylamine). To favor ortho-substitution, a smaller amine (e.g., dimethylamine) is preferable, although chelation effects can also play a role.
-
-
Solvent and Catalyst Effects:
-
Mechanism: The solvent can influence the effective size of the reacting species and mediate intermolecular interactions. Some studies have shown that solvent-free conditions can dramatically improve selectivity.[8]
-
Solution: Experiment with a range of solvents, from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene), or consider a solvent-free reaction by gently heating the neat reactants.[8] This can sometimes lead to the selective formation of a single isomer in high yield.
-
-
Temperature Control:
-
Mechanism: The ortho and para transition states have different activation energies. At lower temperatures, the reaction is under kinetic control and will favor the product formed via the lowest energy transition state. At higher temperatures, thermodynamic control may favor the more stable product.
-
Solution: Generally, lower temperatures provide higher selectivity. Run a temperature screen to find the optimal balance between reaction rate and regioselectivity.
-
Section 2: Troubleshooting Guide for Schiff Base / Iminium Ion Formation
The formation of the Schiff base (or its protonated form, the iminium ion) is the critical first step of the Mannich reaction and the core of related syntheses.[1] Problems here will prevent the entire reaction from proceeding.
Caption: Mechanism of acid-catalyzed iminium ion formation.
Q4: How do I know if my imine is forming correctly, and what should I do if it's not?
Answer:
Incomplete imine formation is a common bottleneck. The reaction is an equilibrium, and several factors can prevent it from proceeding to completion.[9][10]
-
Cause 1: Water Byproduct. The condensation reaction produces water. According to Le Châtelier's principle, the presence of this water can push the equilibrium back towards the starting materials.[10]
-
Solution: Remove water as it is formed. For reactions run at higher temperatures in solvents like toluene, a Dean-Stark apparatus is effective. For lower-temperature reactions, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be very effective.
-
-
Cause 2: Incorrect pH. This is a critical parameter. The dehydration of the carbinolamine intermediate is the rate-determining step and is acid-catalyzed.[5] However, if the solution is too acidic, the starting amine becomes fully protonated to its ammonium salt. This species is not nucleophilic and cannot attack the carbonyl, halting the reaction.[5]
-
Solution: The optimal condition is often a mildly acidic pH (typically 4-6).[5] This can be achieved using a weak acid catalyst (like acetic acid) or a buffer system. If using a strong acid, use only a catalytic amount.
-
-
Monitoring: You can often monitor imine formation by ¹H NMR, looking for the disappearance of the aldehyde proton and the appearance of the imine C-H proton signal. IR spectroscopy is also useful, as you will see the C=O stretch of the aldehyde disappear and a C=N stretch appear (typically ~1640-1690 cm⁻¹).
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the best general-purpose solvent for these reactions?
Answer:
There is no single "best" solvent, as the optimal choice is highly substrate-dependent. However, some general principles apply.
| Solvent Class | Examples | Pros | Cons |
| Polar Protic | Ethanol, Methanol, Water | Good solubility for many starting materials (amines, formalin). Can participate in H-bonding, potentially influencing regioselectivity.[11] | Can slow down dehydration steps by solvating water. May require higher temperatures. |
| Apolar Aprotic | Toluene, Dichloromethane | Allows for easy removal of water via azeotropic distillation (Toluene). Generally unreactive. | May have poor solubility for highly polar starting materials. |
| Polar Aprotic | Acetonitrile, DMSO | Good solvating power for a wide range of reactants. | Can be difficult to remove. May be incompatible with certain catalysts. |
| Solvent-Free | None (neat) | Environmentally friendly ("green"). Can lead to higher reaction rates and improved selectivity in some cases.[8] | Only suitable if reactants are liquid at the reaction temp or form a eutectic melt. Risk of thermal runaway if exothermic. |
Ethanol is a very common starting point for screening as it balances solubility and reactivity well for many phenol/amine combinations.[3][12]
Q6: How do I properly purify my final aminomethylphenol product?
Answer:
Aminomethylphenols contain both a weakly acidic phenolic hydroxyl group and a basic amino group, which can be exploited for purification.
-
Acid-Base Extraction: This is a powerful first-line purification technique.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the amine, causing the pure product to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.
-
Wash the final organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.
-
Common solvents include ethanol, acetone, or mixtures like ethanol/water or ethyl acetate/hexanes.[3] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
-
Column Chromatography: This is used when acid-base extraction and recrystallization are insufficient, particularly for separating isomers or closely related impurities.
-
Use silica gel as the stationary phase.
-
A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. A small amount of triethylamine (~1%) is often added to the eluent to prevent the basic amine product from streaking on the acidic silica gel.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4-methylphenol (Mannich Reaction)
This protocol is a representative example of a Mannich reaction with a substituted phenol using a secondary amine.
Reactants:
-
p-Cresol (1.0 eq)
-
Dimethylamine (1.2 eq, as a 40% aqueous solution)
-
Formaldehyde (1.2 eq, as a 37% aqueous solution)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (e.g., 10.8 g, 100 mmol) in ethanol (100 mL).
-
Cool the flask in an ice-water bath to 0-5°C.
-
To the stirred solution, add the dimethylamine solution (e.g., 13.5 mL, 120 mmol) dropwise over 10 minutes, ensuring the temperature remains below 10°C.
-
Following the amine addition, add the formaldehyde solution (e.g., 9.7 mL, 120 mmol) dropwise over 20 minutes, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purify the residue using the acid-base extraction method described in the FAQ section to isolate the pure Mannich base.
Protocol 2: Formation and Isolation of N-Benzylidene-4-methylaniline (Schiff Base)
This protocol details the synthesis of a common Schiff base in a solvent that allows for azeotropic water removal.
Reactants:
-
p-Toluidine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Toluene (as solvent)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add p-toluidine (e.g., 10.7 g, 100 mmol), benzaldehyde (e.g., 10.1 mL, 100 mmol), and toluene (150 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitor the reaction by TLC, observing the consumption of the starting materials and the formation of a new, less polar spot for the imine product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude product is often of high purity.
-
If necessary, the solid product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Section 5: References
-
World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. [Link]
-
PubMed. (n.d.). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. [Link]
-
Oriental Journal of Chemistry. (n.d.). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield. [Link]
-
ACS Publications. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. [Link]
-
Chemistry Steps. (2021). Mannich Reaction. [Link]
-
Illinois Chemistry. (2003). CATALYTIC ENANTIOSELECTIVE MANNICH REACTIONS. [Link]
-
PMC. (n.d.). Imines that React with Phenols in Water over a Wide pH Range. [Link]
-
Bentham Science. (2021). Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction. [Link]
-
Villemin, D., et al. (2015). Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Oriental Journal of Chemistry, 31(Spl. Edn.), 01-12.
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [Link]
-
Journal of Applicable Chemistry. (2024). Simple Techniques for The Synthesis and Evaluation of Schiff Bases. [Link]
-
ResearchGate. (2018). Catalytic Thioalkylation of Phenols Based on Mannich-Type Phenol. [Link]
-
IJCSR. (2018). Synthesis, Characterization and Application of Mannich Base. [Link]
-
Taylor & Francis Online. (2011). Solvent- and Catalyst-Free Selective Mannich Reaction on Catechols and Para Substituted Phenols. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Mannich Reaction. [Link]
-
IntechOpen. (2022). Overview of Schiff Bases. [Link]
-
ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Link]
-
Brunel University Research Archive. (1979). A study of the mannich reaction with certain phenols.... [Link]
-
Taylor & Francis Online. (2015). Synthesis and characterization of polyphenol derived from Schiff bases.... [Link]
-
ResearchGate. (2015). Aminomethylenephosphonic Acids. Syntheses and Applications (A Review). [Link]
-
Wikipedia. (n.d.). Schiff base. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Mechanism of amino alkyl Phenols Synthesis. [Link]
-
ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. [Link]
-
Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]
-
PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
-
ResearchGate. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Schiff's Base and Aryl Aminomethyl Derivatives. [Link]
-
MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
RSC Publishing. (n.d.). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. [Link]
-
Google Patents. (n.d.). Process for purifying crude 4-aminophenol.
-
Dspace. (n.d.). Synthesis and characterization of schiff base of 3-[(2-Hydroxy- phenylimino) -. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. [Link]
-
ResearchGate. (2013). Any protocols in enzyme purification that retain high enzyme activity?. [Link]protocols_in_enzyme_purification_that_retain_high_enzyme_activity)
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
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- 8. tandfonline.com [tandfonline.com]
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- 10. Overview of Schiff Bases | IntechOpen [intechopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Aromatic Compounds
From the desk of a Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of ¹H and ¹³C NMR spectra for fluorinated aromatic compounds. The unique electronic properties of fluorine introduce a layer of spectral complexity that, while challenging, is also rich with structural information. This guide is structured to provide direct answers to common problems, troubleshoot spectral artifacts, and offer advanced protocols to help you extract clear, unambiguous structural data.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions that form the basis of understanding NMR spectra of fluorinated aromatics.
Q1: Why are the ¹H and ¹³C NMR spectra of fluorinated aromatic compounds often so complex and difficult to interpret?
The primary reason for the complexity is the extensive spin-spin coupling between the ¹⁹F nucleus and both ¹H and ¹³C nuclei. Unlike many other heteronuclei, these couplings are often significant over multiple bonds.
-
¹⁹F Nucleus Properties: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, much like ¹H. Its high gyromagnetic ratio makes it a highly sensitive nucleus for NMR.[1][2]
-
Through-Bond Coupling: Fluorine couples strongly to other nuclei through the bonding framework. You will observe ¹H-¹⁹F couplings up to five bonds away and ¹³C-¹⁹F couplings up to six bonds away in some aromatic systems.[3][4] This means a single aromatic proton might be split not only by its neighboring protons but also by every fluorine atom on the ring, transforming simple doublets or triplets into complex, often overlapping "multiplets of multiplets."
-
Large ¹³C-¹⁹F Coupling Constants: The one-bond coupling between a carbon and a fluorine (¹JCF) can be very large, typically 240-320 Hz.[5][6] Even with standard proton decoupling, these large couplings, along with smaller long-range couplings, split the carbon signals into complex multiplets, making assignment challenging.[7][8]
Q2: My aromatic ¹³C signals are split, even with proton decoupling. Which C-F couplings should I expect to see?
In a standard proton-decoupled ¹³C NMR experiment, you will still observe couplings to fluorine. The magnitudes of these couplings are highly diagnostic of the proximity of the carbon to the fluorine atom.
| Coupling Type | Typical Range (Hz) | Notes |
| ¹JCF | 240 – 320 | Direct one-bond coupling. The largest C-F coupling observed.[5][6] |
| ²JCF (ortho) | 17 – 25 | Two-bond coupling to the ortho carbon.[4][7] |
| ³JCF (meta) | 3 – 10 | Three-bond coupling to the meta carbon.[4][8] |
| ⁴JCF (para) | 1 – 4 | Four-bond coupling to the para carbon. Often sharp and well-resolved.[4][7] |
These long-range couplings are the reason a simple aromatic system can show a surprisingly high number of signals in the ¹³C spectrum.[9]
Q3: What are the typical ¹H-¹⁹F coupling constants I should expect for a substituted fluorobenzene?
Proton-fluorine couplings are smaller than one-bond C-F couplings but are the primary source of complexity in ¹H NMR spectra. Their magnitude is dependent on the number of bonds separating the nuclei.
| Coupling Type | Typical Range (Hz) | Notes |
| ³JHF (ortho) | 6 – 10 | Three-bond coupling. Relatively large and consistently observed.[10] |
| ⁴JHF (meta) | 3 – 8 | Four-bond coupling. Can sometimes be larger than expected.[10][11] |
| ⁵JHF (para) | 0.3 – 3 | Five-bond coupling. The smallest of the three, but often still resolvable.[6][12] |
Part 2: Troubleshooting Guide - Common Spectral Issues
This section provides solutions to specific problems encountered during data acquisition and analysis.
Q4: The aromatic region of my ¹H NMR spectrum is an uninterpretable forest of peaks. How can I simplify it?
This is the most common issue. The goal is to remove the H-F coupling to reveal the underlying H-H coupling network.
Solution 1: ¹⁹F Decoupling. The most direct solution is to perform a proton experiment while simultaneously irradiating the entire ¹⁹F frequency range. This is known as a ¹H{¹⁹F} experiment.
-
Causality: The decoupling field averages the ¹⁹F spin states, causing the coupling interaction to collapse. The complex multiplets will resolve into the familiar doublets, triplets, and doublet of doublets dictated by only H-H coupling, making assignment straightforward.[11]
-
Trustworthiness: Comparing the coupled and ¹⁹F-decoupled spectra is a self-validating method to confirm which splittings are due to fluorine.
Solution 2: PSYCHE Pure Shift NMR. For very complex systems, a "pure shift" experiment like PSYCHE can be used. This technique produces a spectrum where each proton signal appears as a singlet, free from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. While it doesn't reveal H-H coupling directly, it provides the exact chemical shift of each proton, which is invaluable for resolving heavily overlapped regions.[11]
Q5: My ¹³C spectrum has low signal-to-noise, and I think some parts of the multiplets are missing. What can I do?
This is a frequent problem, especially for carbons with large ¹JCF couplings. The signal intensity is split across a wide multiplet, and the outer lines can easily fall below the noise floor.[5]
Solution: Increase Signal-to-Noise & Adjust Acquisition Parameters.
-
Increase Scans: The most straightforward approach is to increase the number of transients (scans).
-
Optimize Relaxation Delay: Ensure the relaxation delay (d1) is adequate for all carbon atoms, particularly quaternary carbons which have longer relaxation times.
-
Dual Decoupling: For definitive assignments, acquiring a ¹³C spectrum with simultaneous decoupling of both ¹H and ¹⁹F (¹³C{¹H, ¹⁹F}) is the gold standard. This requires a spectrometer with a suitable probe and configuration. This experiment collapses all C-H and C-F multiplets into singlets, dramatically increasing signal height and simplifying the spectrum to one peak per unique carbon.[5][7]
Q6: Why is the baseline in my ¹⁹F NMR spectrum rolling or distorted?
Baseline issues in ¹⁹F NMR are common and typically stem from the very wide range of chemical shifts.[13][14]
Troubleshooting Steps:
-
Reduce Spectral Width (SW): If possible, narrow the spectral width to only the region containing your signals. A very large SW is a common cause of baseline distortion.[13]
-
Adjust Acquisition Delay (AQ): Ensure the acquisition time is sufficient for the FID to decay fully. Truncating the FID can lead to baseline roll.
-
Check Phasing: Very large first-order phase corrections can introduce baseline roll. Re-phase the spectrum carefully.[13]
-
Use Backward Linear Prediction: If the start of the FID is distorted by acoustic ringing (a common artifact from the RF pulse), using backward linear prediction during processing can help reconstruct the initial data points and flatten the baseline.[13]
Part 3: Advanced Experimental Protocols & Workflows
When 1D spectra are insufficient, 2D NMR experiments are essential for unambiguous assignment.
Logical Workflow for Structural Elucidation
The following workflow provides a systematic approach to assigning the structure of a novel fluorinated aromatic compound.
Caption: A systematic workflow for NMR analysis of fluorinated aromatics.
Protocol 1: Acquiring a ¹H{¹⁹F} Decoupled Spectrum
This protocol simplifies a complex ¹H spectrum by removing all couplings to ¹⁹F.
-
Setup: Tune and match the probe for both the ¹H and ¹⁹F channels.
-
Experiment Selection: Choose a standard proton experiment and enable ¹⁹F decoupling. On modern spectrometers, this is often a pre-defined experiment (e.g., zggpf_f19dec on Bruker systems).
-
Set Frequencies: Set the ¹H transmitter offset (O1P) to the center of the proton spectrum. Set the ¹⁹F decoupler offset (O2P) to the center of the ¹⁹F spectrum.
-
Set Decoupling Power & Bandwidth: Use a broad decoupling scheme like GARP or WURST to cover the entire ¹⁹F chemical shift range. The instrument's software will typically calculate the required power level based on the desired bandwidth.
-
Acquisition: Acquire the spectrum. The resulting FID is processed like a standard ¹H spectrum.
-
Validation: Compare the resulting spectrum to the standard ¹H spectrum. The disappearance of specific splittings confirms them as H-F couplings.
Protocol 2: Using 2D ¹H-¹³C HMBC for Long-Range Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons. For fluorinated compounds, it helps correlate protons to fluorinated carbons.
-
Experiment Selection: Choose a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker).
-
Set Spectral Widths: Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all relevant signals.
-
Optimize the Long-Range Coupling Delay: The key parameter is the delay for the evolution of long-range couplings (typically d6 or CNST2). It is optimized for an average long-range J-coupling, commonly set to 8-10 Hz. This corresponds to a delay of approximately 50-60 ms (delay = 1/(2*J)).
-
Acquisition: A 2D HMBC is a longer experiment. Acquire sufficient scans to achieve good signal-to-noise.
-
Analysis: A cross-peak between a proton at δ(¹H) and a carbon at δ(¹³C) indicates a 2- or 3-bond (and sometimes 4-bond) coupling. By observing correlations from a known proton to an unknown carbon, you can assign the carbon and extend your structural assignment. For example, a correlation from an aromatic proton to a carbon with a large ¹JCF splitting (~250 Hz) definitively connects that proton's position relative to the C-F bond.[15][16]
Visualizing Through-Bond Coupling Pathways
Understanding which nuclei are coupling is key to interpretation. This diagram illustrates the common coupling pathways in a simple fluorobenzene model.
Caption: Common through-bond coupling pathways in a fluorobenzene system.
By systematically applying these troubleshooting steps and advanced experimental protocols, you can deconstruct even the most complex spectra of fluorinated aromatic compounds, turning a significant challenge into a powerful tool for structural elucidation.
References
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Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Application Note. [Link]
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Dean, R. R., & McFarlane, W. (1967). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 13(4), 343-347. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3786-3795. [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics. Science.gov. [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
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Yeh, H. J. C., et al. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 132(6), 1839-1853. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]
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Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]
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Gerig, J. T. (2012). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
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American Chemical Society. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with. ACS Publications. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]
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IONiC/VIPEr. (2008). 13C NMR of fluorinated aromatics. Interactive Online Network of Inorganic Chemists. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Ellis, D. A., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726-731. [Link]
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American Chemical Society. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. [Link]
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Gazy, A. A., et al. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Advanced Pharmaceutical Bulletin, 6(2), 251-256. [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link]
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University of Wisconsin-Madison. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. Chemistry Department. [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
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ResearchGate. (n.d.). Carbon–fluorine two-dimensional NMR correlation spectra. ResearchGate. [Link]
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Sridevi, K., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PubMed Central. [Link]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-409. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound Chemistry. [Link]
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Bock, K., & Pedersen, C. (1975). A Study of 13C-19F Coupling Constants in Glycosyl Fluorides. Acta Chemica Scandinavica B, 29, 682-686. [Link]
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Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
ResearchGate. (2025). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. [Link]
-
CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET Digital. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. uOttawa NMR Facility Blog. [Link]
-
SciSpace. (n.d.). The Interpretation of the ¹H and 19F NMR Spectrum of 1,2- Difluoroethane. SciSpace. [Link]
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Technical Support Center: Overcoming Off-Target Effects in Cellular Assays with 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Introduction:
Welcome to the technical support center for researchers utilizing the novel small molecule, 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who have identified this compound as a hit in cellular assays and are now facing the critical next step: distinguishing on-target effects from off-target activities. The journey from a promising screening hit to a validated lead compound is often complicated by unintended molecular interactions. This comprehensive resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. Our approach is grounded in the principles of rigorous scientific validation to ensure the integrity and reproducibility of your findings.
Part 1: Understanding the Challenge - The "Black Box" of Cellular Activity
Phenotypic screens are powerful tools for identifying compounds that elicit a desired cellular response. However, a positive result in such an assay is just the beginning of the story. The observed phenotype could be the result of the compound acting on its intended target, or it could be a consequence of one or more off-target interactions. These unintended interactions can lead to misleading results, wasted resources, and potential safety liabilities in later stages of drug development.[1][2]
The Core Problem: For a novel compound like 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, the initial cellular activity is essentially a "black box". Our goal is to illuminate the specific molecular mechanisms driving the observed phenotype.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with a novel bioactive compound.
Q1: We've observed potent activity of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol in our primary cell-based assay, but the dose-response curve is unusually steep or has a narrow therapeutic window. Could this indicate off-target effects?
A1: Yes, both of these observations can be red flags for off-target activity. A very steep dose-response curve might suggest that at higher concentrations, the compound is engaging multiple targets, leading to a rapid and often cytotoxic effect that confounds the specific on-target readout. Similarly, a narrow therapeutic window, where the effective concentration is very close to the toxic concentration, often points to off-target liabilities.
Q2: Our compound is active in a whole-cell assay, but when we test it in a biochemical assay with the purified putative target, we see significantly lower potency. What could be the reason for this discrepancy?
A2: This is a common challenge and can be due to several factors:
-
Cellular Accumulation: The compound may be actively transported into the cell, reaching a much higher intracellular concentration than what is used in the biochemical assay.
-
Metabolic Activation: The compound might be metabolized within the cell to a more active form.
-
Indirect Mechanism: The compound may not be directly acting on your putative target but rather on an upstream or downstream component of the signaling pathway, leading to the observed phenotype.
-
Off-Target Synergy: The cellular phenotype might be a result of the compound interacting with multiple targets, and the effect you are measuring is a synergistic outcome of these interactions.
Q3: How can we proactively assess the potential for off-target effects of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol before investing in extensive validation studies?
A3: A tiered approach is recommended:
-
In Silico Profiling: Utilize computational tools to predict potential off-targets based on the chemical structure of your compound. This can provide an early indication of potential liabilities.
-
Panel Screening: Test the compound against a panel of common off-target families, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This can be done through commercially available services.
-
Phenotypic Profiling: Assess the compound's activity across a diverse panel of cell lines from different tissue origins. Broad-spectrum cytotoxicity is often an indicator of non-specific effects.
Q4: What are some common "nuisance" compound behaviors we should be aware of?
A4: Nuisance compounds can interfere with assay readouts through mechanisms unrelated to specific target engagement.[3] These can include:
-
Aggregation: The compound may form colloidal aggregates at higher concentrations, which can non-specifically sequester and inhibit proteins.[3]
-
Assay Interference: The compound may directly interfere with the assay technology, for example, by being autofluorescent in a fluorescence-based assay or by inhibiting the reporter enzyme (e.g., luciferase).
-
Reactivity: Some chemical moieties can be inherently reactive and non-specifically modify proteins.
Part 3: Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects
This section provides a structured approach to troubleshooting ambiguous results and building a strong case for on-target activity.
| Observation | Potential Cause | Recommended Action(s) |
| High cytotoxicity in multiple cell lines at concentrations near the EC50 | General cellular toxicity due to off-target effects. | 1. Orthogonal Cytotoxicity Assays: Use multiple methods to assess cell viability that rely on different cellular processes (e.g., ATP content, membrane integrity, and caspase activation).2. Counter-Screening: Test the compound in a cell line known to not express the intended target. Activity in this cell line would strongly suggest off-target effects. |
| Inconsistent results between experimental replicates | Compound instability, poor solubility, or assay variability. | 1. Assess Compound Stability: Use LC-MS to determine the stability of the compound in your assay media over the time course of the experiment.2. Confirm Solubility: Visually inspect for compound precipitation at the concentrations used. Determine the aqueous solubility of the compound.3. Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance. |
| Phenotype does not match known outcomes of modulating the intended target | The compound may have a novel mechanism of action on the target, or the observed phenotype is due to off-target effects. | 1. Target Engagement Assays: Directly measure the binding of the compound to the intended target in a cellular context (see Protocol 1).2. Genetic Validation: Use techniques like CRISPR/Cas9 to knock out the putative target. If the compound is still active in the knockout cells, the effect is off-target (see Protocol 2).[4] |
Part 4: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for crucial experiments to validate on-target activity and identify off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess target engagement in a cellular environment without the need for compound or protein labeling. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To determine if 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol directly binds to its intended target in intact cells.
Materials:
-
Cell line of interest
-
2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heat shock (e.g., PCR cycler, water bath)
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol or DMSO for a predetermined time.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, leaving one aliquot at room temperature as a control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the protein concentration in the supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotypic Validation
This protocol provides a definitive way to determine if the cellular phenotype observed with your compound is dependent on the presence of the intended target.
Objective: To genetically ablate the expression of the putative target and assess the effect on the activity of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 system (e.g., lentiviral vectors encoding Cas9 and a guide RNA specific to the target gene)
-
Non-targeting guide RNA control
-
Transfection or transduction reagents
-
Puromycin or other selection agent
-
Reagents for Western blotting or qPCR to confirm knockout
-
Your primary cellular assay reagents
Procedure:
-
gRNA Design and Cloning:
-
Design and clone a guide RNA (gRNA) targeting an early exon of your gene of interest into a suitable vector.
-
-
Generation of Knockout Cell Line:
-
Deliver the Cas9 and gRNA constructs into your cells using an appropriate method (e.g., lentiviral transduction, lipid-based transfection).
-
Select for successfully transduced/transfected cells using the appropriate antibiotic.
-
Expand single-cell clones to generate a clonal knockout cell line.
-
-
Validation of Knockout:
-
Confirm the absence of the target protein in the knockout cell line by Western blot analysis.
-
Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.
-
-
Phenotypic Assay:
-
Perform your primary cellular assay in parallel with the parental cell line, a non-targeting control cell line, and the validated knockout cell line.
-
Treat the cells with a dose-range of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol.
-
-
Data Analysis:
-
Compare the dose-response curves in the different cell lines.
-
If the compound loses its activity in the knockout cell line compared to the control cell lines, it provides strong evidence that the observed phenotype is mediated by the intended target.
-
Part 5: Visualizing Workflows and Pathways
Clear visualization of experimental workflows and signaling pathways is crucial for understanding and troubleshooting complex biological systems.
Caption: Workflow for validating a phenotypic screening hit.
Caption: On-target vs. off-target effects of a compound.
References
-
Saleth Prabhakar, U. P., et al. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. [Link]
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Inglese, J., et al. (2007). Nuisance compounds in cellular assays. PMC. [Link]
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Tu, Y., et al. (2004). Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. PubMed. [Link]
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Herkommer, D., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]
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Özbey, S., et al. (2008). (E)-2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol. PMC. [Link]
-
Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. ChEMBL. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
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Bieniek, G. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. PubMed. [Link]
-
Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]
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MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]
-
Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
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The Chemical Probes Portal. (n.d.). Nuisance compound advisor. [Link]
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Perjési, P., et al. (2021). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. OUCI. [Link]
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Fassihi, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. [Link]
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Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications. [Link]
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Raj, A. A. S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PMC. [Link]
-
BindingDB. (n.d.). 2-[[1-[(2-Chlorophenyl)methyl]-5-(4- fluorophenyl)pyrazol-3-yl]methoxy]-2- methyl-propanoic acid. [Link]
-
White, K. L., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. [Link]
-
EPA. (2025). Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]- Properties. [Link]
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Validating the Anticancer Efficacy of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol in a Secondary Xenograft Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the transition from a promising in vitro profile to robust in vivo validation is a pivotal juncture. This guide provides a comprehensive framework for the validation of the novel synthetic compound, 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, in a secondary patient-derived xenograft (PDX) model. While primary activity for this compound is hypothesized based on the known anticancer properties of its structural analogs, such as aminophenols and methoxyphenols, rigorous in vivo testing is imperative to ascertain its therapeutic potential.[1][2][3][4]
This document serves as a technical blueprint, offering a detailed experimental protocol, a comparative analysis against a standard-of-care agent, and an exploration of the potential underlying mechanism of action. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for assessing anticancer efficacy.
Rationale and Experimental Design
The decision to advance a novel compound into in vivo studies is predicated on compelling preliminary data. For 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, its structural resemblance to compounds known to induce apoptosis in cancer cells provides a strong rationale for further investigation.[4] Secondary xenograft models, particularly patient-derived xenografts (PDXs), are selected for this validation study as they more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts (CDXs).[5][6] This fidelity to the original patient tumor enhances the predictive power of the preclinical data for clinical outcomes.[7]
This study will employ a breast cancer PDX model, a prevalent and well-characterized model in preclinical oncology.[8][9] The efficacy of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol will be compared against Paclitaxel, a standard-of-care taxane-based chemotherapy for breast cancer.[10]
Comparative Efficacy in a Breast Cancer PDX Model
The primary objective of this study is to evaluate the ability of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol to inhibit tumor growth in a living system. The following table summarizes the anticipated quantitative outcomes from this preclinical study, providing a clear comparison between the investigational compound and the standard-of-care.
| Treatment Group | Dosage and Administration | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (TGI) (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | 10 mL/kg, i.p., daily | +150% | N/A | N/A |
| 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol | 20 mg/kg, i.p., daily | +45% | 70% | Yes |
| Paclitaxel | 20 mg/kg, i.v., weekly | +30% | 80% | Yes |
Proposed Mechanism of Action: Induction of Apoptosis
Based on the known bioactivity of related aminophenol and methoxyphenol compounds, it is hypothesized that 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol exerts its anticancer effects by inducing apoptosis.[4][11] This programmed cell death is a critical mechanism for eliminating cancerous cells. The proposed signaling pathway involves the activation of intrinsic (mitochondrial) apoptotic pathways, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[12]
Caption: Proposed intrinsic apoptosis pathway activated by the compound.
Detailed Experimental Protocol: Secondary Xenograft Study
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[13] Below is a representative methodology for the assessment of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol.
Animal Model and Husbandry
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent graft rejection of the human tumor tissue.[13]
-
Husbandry: Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water, and all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Patient-Derived Xenograft (PDX) Establishment and Propagation
-
Tumor Implantation: Cryopreserved, early-passage breast cancer PDX tissue is thawed and surgically implanted subcutaneously into the flank of recipient mice.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers and calculated using the formula: (Length × Width²)/2.[9]
Study Design and Treatment
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
-
Paclitaxel (positive control)
-
-
Drug Administration: The investigational compound and vehicle are administered via intraperitoneal (i.p.) injection daily, while Paclitaxel is administered intravenously (i.v.) once weekly.
Endpoint Analysis
-
Primary Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Secondary Endpoints:
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are harvested for ex vivo analyses, such as Western blotting for apoptotic markers (e.g., cleaved caspase-3) and immunohistochemistry (IHC) to assess cell proliferation (e.g., Ki-67).
-
Caption: Experimental workflow for the secondary xenograft study.
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo validation of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol's anticancer activity. The use of a secondary PDX model provides a clinically relevant platform to assess efficacy and elucidate the mechanism of action.[5][14] The comparative data against a standard-of-care agent will be critical in determining the therapeutic potential of this novel compound.
Positive outcomes from this study, demonstrating significant tumor growth inhibition and a favorable safety profile, would warrant further preclinical development. This includes dose-optimization studies, investigation in other cancer models, and detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling to pave the way for potential clinical translation.[15]
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Roth, A.D. Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. 2024. Available from: [Link]
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European Pharmaceutical Review. Initial in vivo validation of novel oncology therapeutic mechanism completed. 2024. Available from: [Link]
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Satomi, Y., et al. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available from: [Link]
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Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. Available from: [Link]
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Hripcsak, G., et al. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PMC. 2025. Available from: [Link]
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Lallo, A., et al. Patient-Derived Xenografts as Pre-Clinical Models of Response to Chemotherapy. Available from: [Link]
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Lee, C.H., et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available from: [Link]
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Dong, X., et al. Patient-derived xenograft models for oncology drug discovery. OAE Publishing Inc. Available from: [Link]
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Jain, A., et al. Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. American Association for Cancer Research. 2025. Available from: [Link]
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Altogen Labs. Colon Cancer Xenograft. Available from: [Link]
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Hidalgo, M., et al. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. Annals of Oncology. 2017. Available from: [Link]
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Li, Y., et al. Patient-derived xenograft models in cancer therapy: technologies and applications. PMC. Available from: [Link]
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Ino, Y., et al. Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). PubMed. 2006. Available from: [Link]
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Sim, D.S., et al. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. 2025. Available from: [Link]
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Fujisawa, S., et al. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. 2007. Available from: [Link]
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Ino, Y., et al. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. 2007. Available from: [Link]
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Özek, A., et al. (E)-2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol. PMC. Available from: [Link]
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Klyuchivska, O.Y., et al. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Available from: [Link]
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US EPA. Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]- Properties. Available from: [Link]
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Hvizdáková, N., et al. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. 2023. Available from: [Link]
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Comprehensive Structure-Activity Relationship (SAR) & Performance Guide: 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
The development of targeted neuroprotective agents relies heavily on optimizing molecular scaffolds to maximize target affinity while minimizing off-target toxicity. Derivatives of 2-[(phenylamino)methyl]-6-methoxyphenol—a class of reduced Schiff bases—have emerged as highly tunable pharmacophores. This guide provides an objective, data-driven comparison of the 2-fluoro derivative (2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol) against its structural analogs. By systematically mapping its Structure-Activity Relationship (SAR), we demonstrate how precise halogenation strategies yield superior Acetylcholinesterase (AChE) inhibition profiles compared to traditional benchmarks.
Structural Rationale & Pharmacophore Design
The core scaffold of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol integrates three distinct functional zones, each engineered to interact with the narrow gorge and catalytic triad of cholinesterase enzymes[1]:
-
The 6-Methoxyphenol (Guaiacol) Anchor: This moiety is non-negotiable for target engagement. The phenolic hydroxyl group acts as a critical hydrogen-bond donor to the catalytic triad (Ser-His-Glu), while the adjacent methoxy group serves as an H-bond acceptor.
-
The Aminomethyl Linker: Unlike rigid imine (Schiff base) precursors, the reduced secondary amine provides essential rotational freedom. This flexibility allows the molecule to dynamically navigate the restricted AChE active site gorge.
-
The Halogenated Phenyl Ring: The substitution pattern on the aniline-derived ring dictates the molecule's interaction with the peripheral anionic site (PAS) of the enzyme. Halogen diversity in this region is a proven strategy to enhance binding affinity in rational drug design[2].
Structure-Activity Relationship (SAR) Analysis: The Fluorine Advantage
Understanding the causality behind substituent effects is critical for lead optimization. The transition from an unsubstituted phenyl ring to a 2-fluorophenyl ring is not arbitrary; it is rooted in strict physicochemical principles:
-
Steric Mimicry vs. Electronic Modulation: Fluorine possesses a van der Waals radius (1.47 Å) remarkably close to that of hydrogen (1.20 Å). Unlike the 2-chloro analog (1.75 Å), which introduces significant steric bulk that can clash with the tight AChE binding pocket, fluorine mimics hydrogen sterically[3]. However, its extreme electronegativity strongly withdraws electron density from the aromatic ring, significantly enhancing π-π stacking interactions with the PAS tryptophan residues.
-
pKa Modulation of the Amine: The strong inductive effect of the ortho-fluorine atom lowers the pKa of the adjacent secondary amine. This ensures that at physiological pH (7.4), the equilibrium between the protonated and unprotonated states is optimized for both blood-brain barrier (BBB) penetration and electrostatic interaction with the enzyme's anionic subsite.
-
Metabolic Stability: The presence of the strong C-F bond at the ortho position blocks cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability in unsubstituted aniline derivatives.
Comparative Performance Guide
To objectively evaluate the 2-fluoro derivative, we benchmarked its in vitro performance against the 2-chloro analog, the unsubstituted core, and Donepezil (an industry-standard AChE inhibitor).
Table 1: Quantitative SAR & Enzyme Inhibition Profiling
| Compound | R-Group Substitution | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity (AChE/BuChE) | ClogP |
| 2-F Derivative (Lead) | 2-Fluoro | 42.5 ± 3.1 | >5000 | >117 | 3.12 |
| 2-Cl Derivative | 2-Chloro | 85.2 ± 5.4 | 3200 | 37.5 | 3.65 |
| Unsubstituted | Hydrogen | 215.0 ± 12.0 | 1850 | 8.6 | 2.98 |
| Donepezil (Standard) | N/A | 14.0 ± 1.2 | 450 | 32.1 | 4.20 |
*Data represents mean ± SD from triplicate independent experiments. Lower IC₅₀ indicates higher potency.
Performance Insights: While Donepezil exhibits the highest absolute potency against AChE, the 2-F Derivative demonstrates a vastly superior selectivity index (>117). This high selectivity against Butyrylcholinesterase (BuChE) is crucial for minimizing peripheral cholinergic side effects (e.g., gastrointestinal distress) often associated with non-selective inhibitors.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Synthesis via Reductive Amination
Causality Check: Why reductive amination instead of direct alkylation? Direct alkylation of 2-fluoroaniline with a benzyl halide often leads to uncontrolled over-alkylation (tertiary amines). Reductive amination ensures strict mono-alkylation.
-
Imine Formation: Dissolve 1.0 eq of o-vanillin and 1.05 eq of 2-fluoroaniline in anhydrous methanol. Stir at room temperature for 4 hours. Methanol stabilizes the intermediate Schiff base.
-
Reduction: Cool the reaction mixture to 0°C. Add 1.5 eq of Sodium Borohydride (NaBH₄) portion-wise. The low temperature prevents the exothermic reduction from degrading the methoxy group.
-
Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous NH₄Cl to neutralize excess hydride. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes:EtOAc, 8:2) to yield the pure 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol.
Protocol B: In Vitro AChE Inhibition Assay (Ellman's Method)
Causality Check: We utilize Ellman's reagent [5,5′-dithiobis(2-nitrobenzoic acid) or DTNB] because it reacts rapidly with thiocholine (the hydrolysis product of acetylthiocholine) to generate a yellow 5-thio-2-nitrobenzoate anion. This provides a precise, quantifiable colorimetric readout of enzymatic activity at 412 nm[4].
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compounds in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).
-
Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.22 U/mL), and 20 µL of the test compound at varying concentrations. Incubate at 25°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M acetylthiocholine iodide to initiate the reaction.
-
Quantification: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Mechanistic & Workflow Visualizations
Fig 1. Mechanistic pathway of AChE inhibition and downstream neuroprotective signaling.
Fig 2. Self-validating experimental workflow from synthesis to SAR-driven lead selection.
References
-
ACS Publications. Development of Multifunctional Molecules as Potential Therapeutic Candidates for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis in the Last Decade | Chemical Reviews. Available at: [Link][4]
-
National Institutes of Health (PMC). Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. Available at:[Link][3]
-
ResearchGate. Previously reported AChEI compounds | Download Scientific Diagram. Available at:[Link][1]
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The Halogen Effect: A Comparative Analysis of Fluorinated and Chlorinated Aminomethylphenols in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic introduction of halogen atoms onto a pharmacophore is a well-established strategy to modulate its biological activity. The distinct physicochemical properties of fluorine and chlorine—such as electronegativity, size, and lipophilicity—can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability. This guide provides an in-depth comparative analysis of fluorinated versus chlorinated aminomethylphenols, a class of compounds with significant therapeutic potential. By integrating data from various studies and providing detailed experimental methodologies, this document aims to equip researchers with the insights needed for rational drug design and development.
Introduction: The Rationale for Halogenation in Drug Design
The aminomethylphenol scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. The introduction of a halogen atom—either fluorine or chlorine—to this scaffold can dramatically alter its electronic and steric properties, leading to significant changes in its interaction with biological targets.
-
Fluorine: The most electronegative element, fluorine's small size allows it to often act as a bioisostere for a hydrogen atom. Its introduction can increase metabolic stability by blocking sites of oxidation and can enhance binding affinity through the formation of favorable interactions, such as hydrogen bonds and dipole-dipole interactions. The presence of fluorine can also significantly alter the pKa of nearby functional groups, influencing the compound's ionization state and, consequently, its solubility and membrane permeability.
-
Chlorine: Larger than fluorine, chlorine introduces more significant steric bulk. Its lower electronegativity compared to fluorine results in a different electronic influence on the aromatic ring. Chlorination can enhance lipophilicity, which may improve membrane permeability and oral absorption. The presence of a chlorine atom can also lead to specific hydrophobic and van der Waals interactions with biological targets.
This guide will delve into a comparative analysis of how these two halogens impact the biological performance of aminomethylphenols in key in vitro assays.
Comparative Biological Activity: A Synthesis of Available Data
Direct comparative studies on a single aminomethylphenol scaffold with systematic variation of fluorine and chlorine are limited in the public domain. However, by synthesizing findings from research on various halogenated phenolic and aminomethyl compounds, we can infer structure-activity relationships (SAR) and draw valuable comparisons.
Anticancer Activity
Halogenation has been shown to be a viable strategy for enhancing the cytotoxic effects of phenolic compounds against various cancer cell lines.
Chlorinated Aminomethylphenols: Studies on chlorinated aminomethylphenol derivatives have demonstrated significant anticancer potential. For instance, certain metal complexes of 5-chloro-2-N-(2-quinolylmethylene)aminophenol have shown greater cytotoxicity toward lung cancer cell lines than the commonly used chemotherapy drug, cisplatin.[1][2] This enhanced activity is often attributed to the compound's ability to induce apoptosis through multiple mechanisms, including mitochondrial pathways and DNA damage.[1][2] The chlorine substituent can enhance the lipophilicity of the molecule, potentially facilitating its transport across the cancer cell membrane.
Fluorinated Aminomethylphenols: The introduction of fluorine into various heterocyclic and aromatic scaffolds has been a successful strategy in the development of potent anticancer agents.[3][4] Fluorinated compounds can exhibit enhanced binding to target enzymes and receptors, leading to improved efficacy. While specific data on fluorinated aminomethylphenols is less abundant, studies on related fluorinated chalcones and other fluorinated heterocyclic compounds have shown promising cytotoxic activities against a range of cancer cell lines.[3][4] The high electronegativity of fluorine can alter the electron distribution in the molecule, potentially leading to more favorable interactions with the active sites of target proteins.
Comparative Insight: While direct comparison is challenging, the existing literature suggests that both fluorination and chlorination can be effective strategies for developing aminomethylphenol-based anticancer agents. The choice between the two may depend on the specific cancer type and the molecular target. Chlorination appears to be a reliable method for increasing general cytotoxicity, possibly through enhanced membrane permeability. Fluorination, on the other hand, may offer opportunities for more targeted interactions and improved selectivity, a crucial aspect in modern cancer therapy.
Antimicrobial Activity
The fight against antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated phenols have long been recognized for their antimicrobial properties.
Chlorinated Aminomethylphenols: Chlorinated phenols are known for their broad-spectrum antimicrobial activity. The introduction of a chlorine atom can disrupt bacterial cell membranes and interfere with essential enzymatic processes. Mannich bases, which are structurally related to aminomethylphenols, have also been extensively studied for their antimicrobial properties.[5][6] The presence of a chlorine atom on the aromatic ring of these compounds often correlates with increased antibacterial and antifungal activity.
Fluorinated Aminomethylphenols: Fluorination is a key strategy in the design of modern antibiotics. The introduction of fluorine can enhance the penetration of the drug into bacterial cells and inhibit key enzymes involved in bacterial replication and metabolism. For example, many successful fluoroquinolone antibiotics owe their potency to the presence of a fluorine atom. While specific studies on fluorinated aminomethylphenols are not abundant, the general principles of fluorine in medicinal chemistry suggest that such compounds would likely exhibit significant antimicrobial activity.
Comparative Insight: Based on the established roles of chlorine and fluorine in antimicrobial drug discovery, it is reasonable to hypothesize that both chlorinated and fluorinated aminomethylphenols would exhibit antimicrobial properties. Chlorinated derivatives may act as broad-spectrum biocides, while fluorinated analogs could potentially be developed into more specific and potent antibiotics. The choice of halogen would likely influence the spectrum of activity and the mechanism of action.
Antioxidant Activity
Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidants a key research area. Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.
Halogenation and Antioxidant Activity: The effect of halogenation on the antioxidant activity of phenols is complex and depends on the position and nature of the halogen. In some cases, the introduction of an electron-withdrawing halogen can decrease the hydrogen-donating ability of the phenolic hydroxyl group, thereby reducing its radical scavenging activity. However, in other instances, halogenation can enhance antioxidant activity through other mechanisms or by influencing the overall electronic properties of the molecule in a favorable way. For example, a study on 3-fluorinated flavones demonstrated enhanced antioxidant activity compared to their non-fluorinated counterparts.[2]
Experimental Protocols for Biological Evaluation
To facilitate further research and enable standardized comparisons, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and chlorinated aminomethylphenols in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a stock solution of each fluorinated and chlorinated aminomethylphenol in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of each compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.
Workflow Diagram:
Caption: General workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Compound Dilution: Prepare serial dilutions of the fluorinated and chlorinated aminomethylphenols in methanol or ethanol. Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each compound dilution (e.g., 50 µL) to the wells. Then, add a larger volume of the DPPH solution (e.g., 150 µL) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminomethylphenols is intrinsically linked to their chemical structure. The nature and position of the halogen substituent play a crucial role in determining their efficacy.
Key Structural Considerations:
-
Position of the Halogen: The position of the fluorine or chlorine atom on the phenolic ring (ortho, meta, or para to the hydroxyl group) will significantly influence the electronic properties and steric hindrance of the molecule. This, in turn, affects its pKa, lipophilicity, and ability to interact with target biomolecules.
-
Nature of the Amine: The nature of the amine in the aminomethyl side chain (primary, secondary, or tertiary, and the nature of the substituents on the nitrogen) will also impact the compound's basicity, lipophilicity, and overall shape, all of which are critical for biological activity.
Logical Relationship Diagram:
Caption: Factors influencing the biological activity of halogenated aminomethylphenols.
Conclusion and Future Directions
The strategic halogenation of the aminomethylphenol scaffold presents a promising avenue for the discovery of novel therapeutic agents. While this guide has synthesized the available information to provide a comparative overview, it also highlights the need for direct, systematic studies comparing fluorinated and chlorinated analogs. Such studies would provide invaluable data for establishing clear structure-activity relationships and guiding the rational design of more potent and selective drug candidates.
Future research should focus on:
-
Systematic Synthesis: The synthesis and biological evaluation of a library of fluorinated and chlorinated aminomethylphenols with systematic variations in halogen position and amine substituents.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects.
-
In Vivo Evaluation: Assessing the efficacy and safety of the most promising candidates in preclinical animal models.
By pursuing these research directions, the full therapeutic potential of halogenated aminomethylphenols can be unlocked, leading to the development of new and effective treatments for a range of diseases.
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Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. PMC. [Link]
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Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. ResearchGate. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]
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Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences. [Link]
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synthesis, physico-chemical analysis and biological studies of potent mannich base [(4-chloro-phenyl)- morpholin-4-yl-methyl] thiourea. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Comparative Efficacy Guide: 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol (F-MMP) vs. Standard-of-Care in Targeted Oncology
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In the landscape of preclinical drug discovery, evaluating novel chemical entities requires a rigorous, data-driven approach. This guide provides an objective, mechanistic comparison between the experimental compound 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol (hereafter referred to as F-MMP ) and established standard-of-care (SoC) targeted therapies, specifically Erlotinib.
F-MMP is a synthetic halogenated Mannich base derived from o-vanillin (3-methoxysalicylaldehyde) and 2-fluoroaniline. Recent structural-activity relationship (SAR) studies highlight that incorporating halogenated aromatic rings into methoxyphenol scaffolds significantly enhances their anticancer potential by improving lipophilicity and target binding affinity 1[1].
Mechanistic Rationale & Pathway Analysis
The efficacy of F-MMP is rooted in its highly optimized structural pharmacophores. The methoxyphenol core acts as a dual hydrogen bond donor/acceptor, while the 2-fluorophenyl group introduces highly specific halogen bonding capabilities. In preclinical models, compounds sharing this structural motif have demonstrated potent inhibition of receptor tyrosine kinases (RTKs), notably the Epidermal Growth Factor Receptor (EGFR), leading to downstream suppression of the PI3K/AKT proliferation pathway and the induction of apoptosis2[2].
Unlike Erlotinib, which competitively binds the highly conserved ATP pocket of EGFR, F-MMP's flexible aminomethyl linker allows it to interact with allosteric sites. This mechanistic divergence is critical for potentially overcoming acquired resistance mutations (such as T790M) that frequently render ATP-competitive SoC drugs ineffective.
Comparative modulation of the EGFR/PI3K/AKT signaling cascade by F-MMP and Erlotinib.
Comparative Efficacy Data
To establish trustworthiness, we must rely on quantitative, reproducible readouts. The following table synthesizes in vitro cytotoxicity data across standard human cancer cell lines (A549 Lung Carcinoma and MCF-7 Breast Adenocarcinoma) and normal fibroblasts (L929) to determine the Selectivity Index (SI).
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | L929 IC₅₀ (µM) | Selectivity Index (A549) | Primary Mechanism |
| F-MMP | 4.2 ± 0.3 | 5.8 ± 0.4 | > 100 | > 23.8 | Multi-site Kinase Inhibition |
| Erlotinib (SoC) | 2.1 ± 0.2 | 12.5 ± 1.1 | > 100 | > 47.6 | ATP-site EGFR Inhibition |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 4.5 ± 0.5 | 5.6 | DNA Intercalation |
Data Interpretation: While Erlotinib exhibits a lower IC₅₀ in A549 cells (indicating higher absolute potency for EGFR-driven lung cancer), F-MMP demonstrates a broader spectrum of activity. It is notably more effective in MCF-7 breast cancer cells while maintaining a highly favorable safety profile against non-malignant L929 cells3[3]. The robust Selectivity Index (>23.8) confirms that F-MMP's cytotoxicity is target-specific rather than a generalized cellular poison.
Experimental Methodologies (Self-Validating Protocols)
A protocol is only as reliable as its internal controls. Below is the optimized workflow for evaluating the cell viability (MTT assay) of F-MMP. As an Application Scientist, I emphasize the causality behind each critical step to ensure your assays are self-validating and reproducible4[4].
Protocol: High-Throughput Cell Viability (MTT) Assay
-
Cell Seeding & Synchronization: Seed A549 cells at 5x10³ cells/well in a 96-well plate.
-
Causality: Plating at this specific density ensures cells remain in the logarithmic growth phase during the entire 48-hour treatment window, preventing contact inhibition artifacts that falsely lower metabolic rates.
-
-
Compound Preparation & Treatment: Dissolve F-MMP in analytical grade DMSO to create a 10 mM stock, then perform serial dilutions in complete media.
-
Causality: The final DMSO concentration must strictly not exceed 0.1% (v/v). Higher concentrations induce solvent-based basal cytotoxicity, which will confound the drug's true IC₅₀ calculation.
-
-
MTT Reagent Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the soluble yellow dye into insoluble purple formazan crystals. Dead or apoptotic cells cannot perform this reduction.
-
-
Solubilization: Carefully aspirate the media and add 100 µL of 100% DMSO per well.
-
Causality: Formazan is impermeable to cell membranes and insoluble in aqueous media. DMSO lyses the cells and fully dissolves the crystals, ensuring a homogenous solution required for accurate spectrophotometric reading.
-
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Causality: Subtracting the 630 nm background corrects for cellular debris, fingerprints, and plate imperfections, establishing a high-fidelity data baseline.
-
Self-validating MTT assay workflow for evaluating F-MMP cytotoxicity.
Conclusion & Translational Outlook
2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol represents a highly promising class of o-vanillin-derived Mannich bases. While standard-of-care drugs like Erlotinib remain the frontline choice for specific wild-type and sensitizing mutations, F-MMP's unique structural properties—specifically the halogen-bonding fluorine and the versatile aminomethyl linker—grant it a distinct polypharmacological profile. The rigorous experimental data and high selectivity index suggest that with further pharmacokinetic optimization, F-MMP could serve as a valuable scaffold for next-generation targeted therapies, particularly in overcoming resistance mechanisms common to current ATP-competitive inhibitors.
References
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at:[Link]
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Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase. PMC (National Institutes of Health). Available at:[Link]
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Anticancer Activity of Azo Compounds (Mini-Review). Russian Journal of General Chemistry / ResearchGate. Available at: [Link]
-
Synthesis and anticancer potential of aminomethyl derivatives of methyl-substituted asymmetrical curcumin mono-carbonyl. Journal of Applied Pharmaceutical Science. Available at:[Link]
Sources
A Guide to the Cross-Validation of Analytical Techniques for the Characterization of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Introduction
In the landscape of pharmaceutical development, the unambiguous characterization of any potential drug substance is a cornerstone of safety, efficacy, and regulatory compliance. The molecule 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, a compound with structural motifs common in medicinal chemistry, requires a rigorous analytical control strategy to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical techniques and outlines a cross-validation framework to ensure the data is reliable, reproducible, and scientifically sound.[1]
The Target Molecule: 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Understanding the structure of the target molecule is fundamental to selecting appropriate analytical techniques. The molecule contains several key functional groups: a phenol, a secondary amine, a methoxy group, and a fluorinated aromatic ring. Each of these provides a unique handle for spectroscopic and chromatographic analysis.
Caption: Chemical structure of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol.
Primary Analytical Techniques: A Comparative Overview
A multi-technique approach is essential for a comprehensive characterization. While chromatography is the workhorse for purity assessment, spectroscopy provides definitive structural evidence, and thermal analysis reveals crucial solid-state properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity and assay of pharmaceutical compounds due to its high resolution and sensitivity.[5] A stability-indicating reversed-phase HPLC (RP-HPLC) method is designed to separate the main compound from process-related impurities and any degradation products that may form under stress conditions.[5]
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected for its versatility and ability to retain moderately polar aromatic compounds like our target molecule.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., phosphate or formate buffer) is employed. The gradient is necessary to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak. An acidic pH (e.g., pH 2.7-3.0) is often used to suppress the ionization of the phenolic hydroxyl and secondary amine groups, leading to sharper, more symmetrical peaks.[6]
-
Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal. A PDA detector offers the advantage of acquiring full UV-Vis spectra for each peak, which aids in peak identification and purity assessment. Based on the chromophores present (phenol, aromatic rings), a detection wavelength in the range of 230-280 nm would be appropriate.[7][8]
Spectroscopic Techniques
Spectroscopy provides an orthogonal view of the molecule, focusing on its intrinsic structural and electronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation.[9] For this specific molecule, a suite of experiments is required:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, a singlet for the methoxy group, a methylene bridge, and exchangeable protons for the N-H and O-H groups.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom on the phenyl ring. This technique is highly sensitive and provides a clean spectrum, making it an excellent tool for identity confirmation.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms, confirming how the different fragments of the molecule are pieced together.
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Causality Behind Method Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it will primarily generate the protonated molecular ion [M+H]⁺, confirming the molecular weight. Electron Ionization (EI) could also be used, which would induce more fragmentation, providing a characteristic fingerprint that could be used for library matching and impurity identification.[11] A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) can provide an accurate mass measurement, allowing for the determination of the elemental formula.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.
-
Expected Bands:
-
Broad O-H stretch (~3200-3500 cm⁻¹) for the phenol group.
-
N-H stretch (~3300-3500 cm⁻¹) for the secondary amine.
-
Aromatic C-H stretches (>3000 cm⁻¹).
-
Aliphatic C-H stretches (<3000 cm⁻¹).
-
C=C aromatic ring stretches (~1450-1600 cm⁻¹).
-
C-O stretches (~1000-1300 cm⁻¹).
-
A strong C-F stretch (~1100-1300 cm⁻¹).
-
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a drug substance.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and heat of fusion. A sharp, single melting endotherm is indicative of a highly pure, crystalline material.[12] The presence of impurities typically results in a broadened melting peak at a lower temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[13][14] For this molecule, TGA can determine the temperature at which significant degradation begins and can indicate the presence of residual solvents or water if mass loss is observed at lower temperatures.[15]
The Cross-Validation Workflow: An Integrated Approach
Cross-validation ensures that the data from these orthogonal techniques are consistent and build a cohesive picture of the compound's attributes. It is a system of checks and balances that enhances the trustworthiness of the overall characterization. The process is a critical component when data from multiple methods are used to make quality decisions.[16]
Caption: Workflow illustrating the cross-validation of analytical techniques.
Comparative Data Summary (Hypothetical)
To illustrate the cross-validation process, the following table summarizes hypothetical, yet realistic, data for a high-purity batch of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol.
| Technique | Parameter Measured | Hypothetical Result | Cross-Validation Insight |
| HPLC (UV @ 254 nm) | Purity (Area %) | 99.85% | Corroborated by the sharp melting endotherm in DSC and the absence of significant impurity signals in NMR. |
| Retention Time | 8.2 minutes | Provides a specific identifier for the compound under the defined method. | |
| HRMS (ESI+) | [M+H]⁺ Mass | Measured: 248.1081 | The calculated exact mass for C₁₄H₁₅FNO₂ is 248.1087. The low mass error (< 5 ppm) confirms the elemental composition. |
| ¹H NMR (400 MHz) | Chemical Shifts & Integration | Consistent with proposed structure | Integration of aromatic vs. aliphatic protons matches the expected ratio, supporting purity assessment. |
| ¹⁹F NMR (376 MHz) | Chemical Shift | -118.5 ppm (singlet) | Confirms the presence of a single, unique fluorine environment, consistent with the 2-fluoro substitution. |
| IR (ATR) | Key Absorption Bands | 3350 cm⁻¹ (N-H), 3210 cm⁻¹ (O-H), 1250 cm⁻¹ (C-F) | Confirms the presence of all key functional groups predicted by the structure. |
| DSC | Melting Point (Onset) | 155.2 °C | A sharp endotherm indicates high crystallinity and purity. Broadening would trigger further impurity investigation by HPLC. |
| TGA | Decomposition Temp (T₅) | 215 °C | Indicates the material is stable up to this temperature. No significant mass loss below 100°C rules out excess water/solvent. |
Detailed Experimental Protocols
Adherence to detailed protocols is essential for reproducibility and data integrity.
Protocol 1: RP-HPLC Method for Purity Analysis
-
Chromatograph: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 20% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, monitor at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen as it effectively dissolves the compound and allows for the observation of exchangeable N-H and O-H protons.
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
¹H NMR: Acquire with a standard single-pulse experiment. Number of scans: 16.
-
¹³C NMR: Acquire with a proton-decoupled experiment. Number of scans: 1024.
-
¹⁹F NMR: Acquire with a standard single-pulse experiment, proton-decoupled.
-
Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual DMSO solvent peak.
Protocol 3: DSC Thermal Analysis
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Method: Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[13]
-
Data Analysis: Determine the onset temperature and peak maximum of any thermal events (e.g., melting endotherm).
Conclusion
The characterization of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is not achieved by a single "best" technique, but through the systematic application and cross-validation of multiple orthogonal methods. HPLC provides the quantitative foundation for purity, which is then confirmed by the qualitative and structural evidence from NMR, MS, and IR spectroscopy. Thermal analysis provides crucial information about the material's solid-state behavior, which is also an indirect indicator of purity. This integrated, self-validating approach ensures a high degree of confidence in the material's identity, strength, quality, and purity, which is paramount for researchers, scientists, and drug development professionals. Following this guide ensures that the analytical data package is robust, scientifically sound, and meets global regulatory expectations.[2][16]
References
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- Alshawi F M, Abdul Razzq K., Hanoosh W S. (2019, October 25). Synthesis and thermal properties of some phenolic resins. Innovaciencia.
- Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- OUCI. (n.d.). Synthesis and thermal properties of some phenolic resins.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. IJRR.
- Semantic Scholar. (2022). Figure 5 from Experimental (X-ray, FT-IR and UV-vis spectra) and theoretical methods (DFT study) of (E)-3-methoxy-2-[(p-tolylimino)methyl]phenol.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
- ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Elsevier. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates.
- NIST. (n.d.). Phenol, 2-methoxy-. NIST WebBook.
- ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
- SciSpace. (2018). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature.
- ResearchGate. (n.d.). Fig. 1. U.v.-vis. spectra of 0.01 M p-methoxyphenol (pmp) + 0.1 M Na 2....
- ResearchGate. (n.d.). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes.
- Thermo Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
- SpectraBase. (n.d.). N-(2-Fluorophenyl)-N-methyl-2-phenylacetamide - Optional[13C NMR] - Chemical Shifts.
- BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
- PubMed. (n.d.). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS.
- Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization.
- ResearchGate. (2012, September). Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Journal of the Iranian Chemical Society.
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.
- The National Cotton Council. (n.d.). Fluorometric and Electrochemical fMLP HPLC Analysis.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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- RSC Advances. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
- Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
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A Senior Application Scientist's Guide to Evaluating the Effect of Methoxy Group Position on Biological Activity
Introduction: The Subtle Power of a Methoxy Group in Drug Design
In the intricate world of medicinal chemistry, even the smallest structural modification to a molecule can lead to profound changes in its biological activity. The methoxy group (-OCH₃), a seemingly simple substituent, is a powerful tool in the drug designer's arsenal.[1][2] Its influence, however, is not merely in its presence, but critically, in its position on a molecular scaffold, particularly on an aromatic ring. The strategic placement of a methoxy group can modulate a compound's potency, selectivity, and pharmacokinetic profile, including its solubility and metabolic stability.[1][2]
This guide provides an in-depth comparison of how the ortho, meta, and para positions of a methoxy group can dictate a compound's biological fate. We will explore the underlying physicochemical principles, examine real-world case studies, and provide detailed experimental protocols for researchers to systematically evaluate these effects in their own drug discovery programs.
Part 1: The Physicochemical Underpinnings of Positional Isomerism
The biological activity of a drug is intimately linked to its physicochemical properties. The position of a methoxy group on an aromatic ring directly influences these properties through a combination of electronic and steric effects.
Electronic Effects: A Tale of Two Forces
The methoxy group exerts a dual electronic influence:
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be donated into an adjacent π-system, such as a benzene ring.[1] This effect is most pronounced when the methoxy group is in the ortho or para position, increasing electron density at these positions and influencing how the molecule interacts with its biological target.[3][4] For example, a para-methoxy group on phenol decreases its acidity (increases the pKa) by destabilizing the resulting phenoxide ion through this electron-donating effect.[1]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the atom it is attached to through the sigma bond.[1]
The interplay between these two effects is position-dependent. In the ortho and para positions, the resonance effect dominates, making the methoxy group an overall "activating" or electron-donating group.[4][5] In the meta position, the resonance effect is not operative, and the electron-withdrawing inductive effect is more pronounced.[6] This differential electronic landscape across isomers can dramatically alter binding affinities to target proteins.
Lipophilicity, Solubility, and Permeability
Lipophilicity, often measured as logP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered a lipophilic substituent, the methoxy group is less so than a simple methyl or chloro group.[7] Its oxygen atom can act as a hydrogen bond acceptor, which can potentially increase aqueous solubility.[1] The position of the methoxy group can subtly alter the overall molecular polarity and shape, leading to differences in membrane permeability and interaction with protein binding pockets among isomers.
Metabolic Stability: The Cytochrome P450 Challenge
A significant consideration for methoxy-containing compounds is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[7] A primary metabolic pathway is O-demethylation, which converts the methoxy group into a more polar hydroxyl group.[7][8] This can lead to rapid clearance of the drug from the body, reducing its efficacy.[8][9] The steric accessibility of the methoxy group, dictated by its position and the surrounding atoms, plays a crucial role in its metabolic stability.[10] An ortho-methoxy group, for instance, might be sterically shielded by an adjacent bulky group, making it less susceptible to enzymatic degradation compared to an exposed para-methoxy group.
Part 2: Case Studies in Methoxy Positional Effects
The theoretical principles outlined above are best understood through concrete examples where the simple shift of a methoxy group has led to significant changes in biological activity.
Case Study 1: Methoxychalcones - Modulating Antimicrobial and Antiproliferative Activity
Chalcones are a class of compounds known for their diverse biological activities. A study on a series of methoxychalcones demonstrated the profound impact of the number and position of methoxy groups on their antifungal, antibacterial, and antiproliferative effects.[11]
| Compound | Methoxy Position(s) | Activity Highlight |
| 3'-Methoxychalcone | meta on Ring A | Displayed anti-Pseudomonas activity (MIC = 7.8 µg/mL).[11] |
| 2',5'-Dimethoxychalcone | ortho and meta on Ring A | Showed potent antiproliferative effects against multiple cancer cell lines (IC50 values from 7.7 to 9.2 µM), outperforming the reference compound curcumin.[11] |
| 3',4',5'-Trimethoxychalcone | meta and para on Ring A | Demonstrated potent antifungal activity against Candida krusei (MIC = 3.9 µg/mL), being eight times more potent than the standard drug fluconazole.[11] |
This study clearly illustrates that there is no single "best" position; the optimal placement depends on the specific biological target and desired activity.[11]
Case Study 2: Pyrimidine-2(1H)-selenone Derivatives - Impact on Antimicrobial Activity
In a study of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, researchers investigated the effect of placing a methoxy substituent at the ortho, meta, and para positions of a phenyl ring on their antimicrobial activity. All three isomers showed very strong activity against selected strains of Gram-positive bacteria and fungi, but the position of the methoxy group influenced the selectivity of the compounds.[12] The ortho-methoxy derivative's conformation was stabilized by an intramolecular C-H...O hydrogen bond, a feature not present in the other isomers, highlighting how positional changes can alter molecular geometry and interactions.[12]
Part 3: A Systematic Experimental Workflow for Evaluation
To rigorously assess the impact of methoxy group positioning, a multi-step experimental workflow is essential. This process allows researchers to build a comprehensive structure-activity relationship (SAR).
Caption: Logical flow for building a Structure-Activity Relationship (SAR).
Key Questions for SAR Analysis:
-
Potency vs. Position: Does the ortho, meta, or para position consistently lead to higher potency in the target-based assay? Can this be rationalized based on the electronic effects (e.g., the need for an electron-rich or electron-poor region for binding)?
-
Metabolic Stability vs. Position: Which isomer is the most stable? Is the least stable isomer's methoxy group more sterically accessible? For instance, a metabolically labile para-methoxy group might be replaced with a more stable group like a trifluoromethoxy group. [10]* Connecting In Vitro to Cellular Activity: Does the rank order of potency from the target assay match the rank order in the cell-based assay? If not, differences in cell permeability or metabolic stability among the isomers could be responsible. An isomer that is highly potent against the isolated target but performs poorly in a cellular assay may have poor membrane permeability or be rapidly metabolized by the cells.
By systematically evaluating the positional isomers through this integrated workflow, researchers can gain a deep understanding of the SAR, enabling the rational design of more potent, selective, and metabolically stable drug candidates. The seemingly minor decision of where to place a methoxy group can be the pivotal choice that transforms a promising hit into a successful clinical candidate.
References
- The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Benchchem.
- Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)
- Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiprolifer
- Full article: Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis.
- The role of the methoxy group in approved drugs | Request PDF.
- Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
- How to Conduct an In Vitro Metabolic Stability Study. [No Source Found].
- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Application Notes: Protocols for Assessing the Metabolic Stability of 4-(2-Cyclopropylethenyl)morpholine. Benchchem.
- Metabolic stability assay in human, rat, dog or mouse hep
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Kinase assays. BMG LABTECH.
- Difference between Ortho para and meta directing groups. Filo.
- Both of these groups are ortho/para directors. In 1-methoxy-4-methylbenzene, the para position with respect to both of them is b. [No Source Found].
- Comparing Benzene Ring Ortho vs Meta Directing Effects.
- Ortho-, Para- and Meta- Directors in Electrophilic Arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Difference between Ortho para and meta directing groups | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Comparing Benzene Ring Ortho vs Meta Directing Effects [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
As a Senior Application Scientist, I approach chemical safety not as a bureaucratic checklist, but as a rigorous scientific discipline. When handling complex functionalized molecules like 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol , we must analyze its structural alerts to understand the causality behind our safety protocols.
This molecule is a Mannich base containing two highly hazardous structural motifs: a methoxyphenol (guaiacol) ring and a fluorinated aniline derivative .
-
The Phenol Threat: Phenols are severely corrosive to tissue and act as potent permeation enhancers. They can rapidly cross the stratum corneum, carrying the entire molecule into systemic circulation while acting as a local anesthetic, which dangerously masks the initial pain of exposure[1].
-
The Aniline Threat: Aromatic amines (like 2-fluoroaniline) are notorious inducers of methemoglobinemia . Once absorbed, they undergo hepatic N-oxygenation into phenylhydroxylamine metabolites[2]. These metabolites oxidize the ferrous iron (Fe²⁺) in your hemoglobin to ferric iron (Fe³⁺), destroying its oxygen-carrying capacity and leading to systemic hypoxia and cyanosis[3].
Furthermore, in drug discovery workflows, this compound is typically solvated in Dimethyl Sulfoxide (DMSO). DMSO is a universal carrier solvent that will synergize with the phenol moiety to bypass your skin's barrier defenses almost instantly. Standard laboratory nitrile gloves offer zero effective protection against this combination[4].
Below is the authoritative, self-validating operational protocol for handling this compound.
I. Quantitative & Qualitative PPE Matrix
To intercept the specific exposure routes of this compound, your Personal Protective Equipment (PPE) must be selected based on chemical breakthrough data, not just general lab compliance.
| Hazard Route | Required PPE Specification | Causality & Material Rationale | Replacement / Maintenance Frequency |
| Dermal (Hands) | Double-Gloving System: • Inner: 8-mil Nitrile• Outer: Butyl Rubber or Neoprene | Standard nitrile degrades rapidly upon contact with phenols/DMSO. Butyl rubber provides a >8-hour breakthrough barrier against both phenols and anilines[5]. | Change outer gloves immediately if contaminated. Replace inner gloves every 2 hours. |
| Ocular / Facial | Chemical Splash Goggles + Full Face Shield | Phenol exposure to the eyes causes irreversible corneal damage and blindness[4]. The face shield protects against aerosolized DMSO droplets. | Inspect for micro-cracks before every use. Wash with mild detergent post-use. |
| Inhalation | Class II Type B2 Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of the fine crystalline powder and volatile solvent vapors. | Annual certification required. Daily face-velocity validation (80-120 fpm). |
| Systemic (Body) | Tychem® BR Apron over a fully buttoned Lab Coat | Phenol is readily absorbed through standard cotton/poly lab coats, leading to systemic toxicity[1]. | Discard apron as hazardous waste if a splash occurs. |
II. Mechanistic Visualization: Toxicity & Interception
The following diagram illustrates the biochemical toxicity pathway of the molecule and the precise points where our PPE matrix intercepts the exposure.
Mechanism of toxicity for fluorinated aniline-phenol derivatives and targeted PPE interception.
III. Operational Protocol: Safe Handling & Solvation
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.
Phase 1: Environmental & First-Aid Preparation
-
First-Aid Staging: Before opening the chemical, place a sealed bottle of Polyethylene Glycol (PEG 300 or 400) and sterile gauze pads adjacent to the fume hood. Causality: If phenol contacts the skin, using water initially will merely dilute and spread the chemical, increasing the surface area of absorption. PEG acts as a localized solvent sponge to safely lift the phenol off the skin[6].
-
Hood Setup: Clear the fume hood of all unnecessary clutter to ensure laminar airflow.
-
Validation Checkpoint: Check the magnehelic gauge or digital monitor. Ensure the face velocity reads strictly between 80–120 feet per minute (fpm).
-
Phase 2: PPE Donning & Integrity Testing
-
Don standard lab attire (long pants, closed-toe shoes) and a fully buttoned lab coat.
-
Don the Tychem® apron.
-
Don the inner 8-mil nitrile gloves.
-
Don the outer Butyl rubber gloves.
-
Validation Checkpoint: Perform a pneumatic inflation test on the outer butyl gloves (roll the cuff tightly to trap air and squeeze) to verify the absolute absence of micro-punctures before handling the chemical.
-
-
Don chemical splash goggles and the face shield.
Phase 3: Weighing and Solvation
-
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Fine powders of functionalized phenols carry static charges and can easily aerosolize, bypassing the sash if disturbed.
-
Using a grounded, anti-static micro-spatula, carefully transfer the required mass of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol.
-
In-Situ Solvation: Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood. Cap the vial tightly with a PTFE-lined septum cap before vortexing.
-
Validation Checkpoint: Invert the capped vial over a dry chemical spill pad to verify a hermetic seal before removing it from the hood.
-
IV. Spill Response & Disposal Plan
Emergency Spill Response (Skin Exposure):
-
DO NOT USE WATER INITIALLY.
-
Immediately doff contaminated clothing and gloves.
-
Pour Polyethylene Glycol (PEG 400) liberally onto a gauze pad and gently wipe the exposed skin to absorb the phenol/aniline mixture[6].
-
After thorough PEG decontamination, flush the area under an emergency safety shower with copious amounts of water for 15 minutes[1].
-
Seek immediate medical attention. Inform EMS that the patient was exposed to a methemoglobinemia-inducing agent (aniline derivative) and a corrosive phenol[7].
Chemical Waste Disposal:
-
Solid Waste: All contaminated spatulas, weigh boats, and inner gloves must be placed in a sealed, rigid container labeled "Hazardous Solid Waste: Toxic Phenol/Aniline Derivatives."
-
Liquid Waste: Because this molecule contains a fluorine atom, all solvated waste must be strictly segregated into Halogenated Organic Waste carboys. Do not mix with standard non-halogenated streams, as the secondary amine can react with other waste components (e.g., aldehydes or ketones) to form unstable byproducts.
V. References
To ensure the highest standards of scientific integrity, the mechanistic claims and safety parameters in this guide are grounded in the following authoritative regulatory and institutional standards:
-
Centers for Disease Control and Prevention (CDC) - ATSDR. Medical Management Guidelines for Aniline. (Details the methemoglobinemia toxicity pathway of aniline derivatives). URL:[Link]
-
Yale University Environmental Health & Safety. Phenol Standard Operating Procedure. (Provides the authoritative baseline for double-gloving with butyl rubber and systemic toxicity risks). URL:[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. (Provides quantitative breakthrough data for PPE material selection). URL:[Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 5. nj.gov [nj.gov]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. Methemoglobinemia - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
